molecular formula C17H22O5 B150360 Matricin CAS No. 29041-35-8

Matricin

Cat. No.: B150360
CAS No.: 29041-35-8
M. Wt: 306.4 g/mol
InChI Key: SYTRJRUSWMMZLV-UHFFFAOYSA-N
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Description

Matricin is a colorless sesquiterpene lactone, recognized as a primary bioactive proazulene compound found in the flowers of chamomile ( Matricaria chamomilla ) . This natural product serves as a biochemical precursor; during processes like steam distillation, it undergoes a conversion to chamazulene, a distinct blue-violet azulene derivative that contributes to the characteristic color and activity of chamomile essential oil . In research settings, this compound is of significant interest for its demonstrated anti-inflammatory and antioxidant properties . A 2024 study highlighted its renoprotective effects, showing that this compound can modulate the MEK-JAK2-STAT3 signaling pathway to mitigate drug-induced acute tubulointerstitial nephritis in rat models, reducing pro-inflammatory cytokines and restoring oxidative stress markers . Its proposed mechanism involves its transformation into chamazulene carboxylic acid, a compound identified as a natural profen, which contributes to its anti-inflammatory activity . Research applications for this compound extend to investigations concerning oxidative stress, inflammation, and cytoprotection. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTRJRUSWMMZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Matricin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29041-35-8
Record name Matricin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 160 °C
Record name Matricin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Matricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a naturally occurring sesquiterpene lactone found predominantly in the flowers of German chamomile (Matricaria recutita L.).[1] It is a colorless compound that has garnered significant interest in the scientific community for its biological activities, most notably its anti-inflammatory properties.[1][2] this compound itself is considered a prodrug; it is converted into the biologically active chamazulene and chamazulene carboxylic acid under certain conditions, such as steam distillation or upon oral ingestion and contact with gastric fluid.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, stability, and biosynthetic pathway, as well as detailing its known interactions with key signaling pathways.

Chemical and Physical Properties

This compound is a crystalline substance with a defined molecular structure and specific physicochemical properties.[5] These properties are crucial for its extraction, purification, and formulation in research and potential therapeutic applications.

PropertyValueSource(s)
Chemical Formula C₁₇H₂₂O₅[3][6][7][8]
Molecular Weight 306.4 g/mol [1][6][9]
IUPAC Name [(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate[7]
CAS Number 29041-35-8[1][3][6]
Appearance Colorless, crystalline substance[1][5][6]
Melting Point 158-160 °C (with decomposition)[8][9]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
Stability Stable at -30°C.[6] In neutral media, it is relatively stable even with prolonged heating.[1] Decomposition begins in faintly acidic solutions at temperatures between 50°C and 60°C.[1] Complete decomposition occurs within 3-4 months at room temperature and at +30°C.[6]

Biosynthesis of this compound

The biosynthesis of this compound, a sesquiterpene lactone, is a complex enzymatic process originating from the mevalonate (MVA) pathway.[1] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10]

G MVA Mevalonate Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP GermacreneA (+)-Germacrene A FPP->GermacreneA MrTPS3 (+)-Germacrene A synthase GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Costunolide (+)-Costunolide GermacreneA_acid->Costunolide (+)-Costunolide synthase (Cytochrome P450) This compound This compound Costunolide->this compound Cyclization, Two hydroxylations, Hydrogenation, Acetylation

Caption: Proposed biosynthetic pathway of this compound.

The key enzyme, (+)-germacrene A synthase (MrTPS3), converts farnesyl pyrophosphate into (+)-germacrene A.[10] This is followed by a series of oxidation and lactonization steps, catalyzed by a cytochrome P450 enzyme, to form (+)-costunolide.[1] The final steps to this compound are believed to involve a cyclization to form the guaiane skeleton, two hydroxylation reactions, a hydrogenation, and an acetylation step, though the specific enzymes for these transformations are not yet fully identified.[1][10]

Chemical Reactions and Degradation

This compound is chemically labile and can undergo several transformations, most notably its conversion to chamazulene. This degradation is particularly relevant during the steam distillation of chamomile flowers to produce essential oil.[1][3]

G This compound This compound Chamazulene_acid Chamazulene Carboxylic Acid This compound->Chamazulene_acid Heat, Acidic conditions Chamazulene Chamazulene Chamazulene_acid->Chamazulene Further heating (Decarboxylation)

Caption: Degradation pathway of this compound to Chamazulene.

Under heat and acidic conditions, this compound is first converted to chamazulene carboxylic acid, which is a natural profen with anti-inflammatory activity.[1][4] Further heating leads to the decarboxylation of chamazulene carboxylic acid to form the intensely blue-colored chamazulene.[1] This conversion also occurs in artificial gastric fluid, highlighting this compound's role as a natural prodrug.[4]

Biological Activity and Signaling Pathways

Pre-clinical research has demonstrated that this compound exhibits anti-inflammatory effects through the modulation of key signaling pathways.[1]

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) in endothelial cells.[1][2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive degrades, releasing NFkB_IkB NF-κB-IκB Complex NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_active->DNA binds to Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., ICAM-1, TNF-α, IL-6) DNA->Proinflammatory_genes induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[11] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes such as ICAM-1, TNF-α, and IL-6.[2]

Modulation of the MEK-JAK2-STAT3 Pathway

Recent studies have also implicated this compound in the modulation of the MEK-JAK2-STAT3 signaling pathway, which is involved in cell proliferation and differentiation.[1] While the precise mechanism of interaction is still under investigation, it is suggested that this compound can mitigate inflammation by influencing this pathway.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates This compound This compound This compound->JAK2 modulates MEK MEK This compound->MEK modulates MEK->JAK2 crosstalk

Caption: Postulated modulation of the MEK-JAK2-STAT3 pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and analysis of this compound are essential for consistent and reproducible research. The following sections provide generalized methodologies based on common laboratory practices for natural products.

Extraction and Purification Workflow

A typical workflow for obtaining pure this compound from chamomile flowers involves extraction followed by chromatographic purification.

G Start Dried Chamomile Flowers Extraction Extraction (e.g., Methanol, Ethanol, or Supercritical CO₂) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_extract Crude Extract Filtration->Crude_extract Column_chromatography Column Chromatography (Silica Gel) Crude_extract->Column_chromatography Fraction_collection Fraction Collection Column_chromatography->Fraction_collection TLC TLC Analysis Fraction_collection->TLC Purified_fractions Pooling of this compound-rich Fractions TLC->Purified_fractions Crystallization Crystallization Purified_fractions->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Caption: Generalized workflow for the extraction and purification of this compound.

1. Extraction:

  • Solvent Extraction: Dried and powdered chamomile flowers are macerated or sonicated with a suitable organic solvent such as methanol or ethanol (e.g., 80:20 methanol:water mixture) at room temperature or slightly elevated temperatures (e.g., 35°C) for a defined period (e.g., 30 minutes, repeated three times).[12]

  • Supercritical Fluid Extraction (SFE): Supercritical CO₂ can be used as a "green" alternative for extraction, often yielding a cleaner extract.[6]

2. Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically used to separate the different components.

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions rich in this compound are pooled, concentrated, and the pure compound is obtained by crystallization.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.[13]

  • Detection: UV detection at a wavelength of around 254 nm is suitable for this compound.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Analysis: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[6] 2D NMR experiments such as COSY, HSQC, and HMBC are used for complete structural elucidation.[6]

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of this compound.

  • Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[1] Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

Conclusion

This compound is a sesquiterpene lactone with significant potential in the field of pharmacology, primarily due to its anti-inflammatory properties. Its chemical lability and role as a prodrug are key characteristics that influence its biological activity. A thorough understanding of its chemical properties, biosynthesis, and interactions with cellular signaling pathways is crucial for researchers and drug development professionals seeking to harness its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the consistent extraction, purification, and analysis of this promising natural compound. Further research is warranted to fully elucidate the specific molecular targets of this compound and its metabolites to pave the way for its potential clinical applications.

References

The Matricin Biosynthesis Pathway in Matricaria chamomilla: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular journey from primary metabolites to the pharmaceutically relevant sesquiterpene lactone, matricin, in German chamomile.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Matricaria chamomilla, designed for researchers, scientists, and professionals in the field of drug development. The document details the enzymatic steps, intermediate compounds, and regulatory networks involved in the production of this important bioactive molecule. Quantitative data are presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visualizations of the biosynthetic and signaling pathways, as well as a representative experimental workflow, are included to facilitate a deeper understanding of the core concepts.

The Biosynthetic Pathway to this compound

This compound, a significant bioactive sesquiterpene lactone found in German chamomile (Matricaria chamomilla), is synthesized through a multi-step pathway originating from the general isoprenoid metabolism. The pathway can be divided into two main stages: the formation of the sesquiterpene backbone and the subsequent modifications leading to the final this compound structure. While the initial steps are well-characterized, the latter part of the pathway is based on proposed enzymatic reactions by analogy with similar pathways in other Asteraceae species.

The biosynthesis begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). FPP is produced via the mevalonate (MVA) pathway in the cytosol.[1][2] The first committed step in this compound biosynthesis is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme (+)-germacrene A synthase (MrTPS3).[3][4]

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. It is first oxidized to germacrene A acid by a germacrene A oxidase (GAO), a cytochrome P450 monooxygenase.[5] Subsequently, another cytochrome P450 enzyme, costunolide synthase (COS), hydroxylates germacrene A acid at the C6 position.[5] This 6-α-hydroxy-germacrene A acid intermediate spontaneously undergoes lactonization to form costunolide, one of the simplest sesquiterpene lactones.[4]

The conversion of costunolide to this compound involves a series of yet-to-be-characterized enzymatic reactions. This proposed transformation includes a ring closure to form the guaianolide skeleton, two additional hydroxylations, a hydrogenation, and a final acetylation.[4] The enzymes catalyzing these final steps are likely to be cytochrome P450s, reductases, and an acetyltransferase.

Matricin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (MrTPS3) GAA Germacrene A Acid GermacreneA->GAA Germacrene A Oxidase (GAO - P450) HydroxyGAA 6-α-Hydroxy- Germacrene A Acid GAA->HydroxyGAA Costunolide Synthase (COS - P450) Costunolide Costunolide HydroxyGAA->Costunolide Spontaneous lactonization Guaianolide Guaianolide Intermediate Costunolide->Guaianolide Cyclase (putative) HydroxylatedGuaianolide1 Hydroxylated Intermediate I Guaianolide->HydroxylatedGuaianolide1 Hydroxylase (P450, putative) HydroxylatedGuaianolide2 Hydroxylated Intermediate II HydroxylatedGuaianolide1->HydroxylatedGuaianolide2 Hydroxylase (P450, putative) ReducedGuaianolide Reduced Intermediate HydroxylatedGuaianolide2->ReducedGuaianolide Reductase (putative) This compound This compound ReducedGuaianolide->this compound Acetyltransferase (putative)

Figure 1: The proposed biosynthetic pathway of this compound in Matricaria chamomilla.

Quantitative Data

The accumulation of this compound and its precursors is tightly regulated and varies between different organs of the chamomile plant. The expression of key biosynthetic genes also shows a distinct organ-specific pattern, which correlates with the distribution of the corresponding metabolites.

Terpenoid Composition in Matricaria chamomilla Organs

The following table summarizes the quantitative data on the major terpenoid compounds found in different organs of Matricaria chamomilla, as adapted from the findings of Irmisch et al. (2012).[3][6][7] This data highlights the flower heads as the primary site of accumulation for many key sesquiterpenes.

CompoundFlower Heads (µg/g FW)Leaves (µg/g FW)Stems (µg/g FW)Roots (µg/g FW)
(E)-β-Caryophyllene4.5 ± 0.81.2 ± 0.20.3 ± 0.10.1 ± 0.0
Germacrene D15.2 ± 2.53.5 ± 0.60.8 ± 0.1-
β-Elemene (from Germacrene A)tracetracetrace-
α-Isocomene---2.1 ± 0.4
(E)-β-Ocimene2.8 ± 0.50.9 ± 0.10.2 ± 0.0-

Data are presented as mean ± SE. "trace" indicates that the compound was detected but at very low levels. "-" indicates that the compound was not detected. β-Elemene is a thermal rearrangement product of germacrene A during GC analysis.

Kinetic Parameters of Germacrene A Synthase
EnzymeSubstrateKm (µM)Vmax (nmol h-1 mg-1 protein)
Chicory Germacrene A SynthaseFarnesyl Pyrophosphate (FPP)6.68.103

Data from de Kraker et al. (1998).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Terpene Synthases

This protocol describes the expression of terpene synthase genes, such as MrTPS3, in Escherichia coli and subsequent purification of the recombinant protein for in vitro assays.

Exp_Workflow_Enzyme cluster_cloning Cloning cluster_expression Protein Expression cluster_purification Protein Purification RNA_extraction 1. RNA Extraction from Chamomile Flowers cDNA_synthesis 2. cDNA Synthesis RNA_extraction->cDNA_synthesis PCR_amplification 3. PCR Amplification of MrTPS3 ORF cDNA_synthesis->PCR_amplification Ligation 4. Ligation into Expression Vector (e.g., pET) PCR_amplification->Ligation Transformation_Ecoli 5. Transformation into E. coli (e.g., DH5α) Ligation->Transformation_Ecoli Transformation_expression 6. Transformation into Expression Strain (e.g., BL21(DE3)) Culture_growth 7. Culture Growth (37°C, OD600 ~0.6) Transformation_expression->Culture_growth Induction 8. Induction with IPTG (e.g., 0.5 mM, 16°C, overnight) Culture_growth->Induction Cell_harvest 9. Cell Harvest (Centrifugation) Induction->Cell_harvest Cell_lysis 10. Cell Lysis (Sonication) Centrifugation_lysate 11. Centrifugation (Clarified Lysate) Cell_lysis->Centrifugation_lysate Affinity_chromatography 12. Affinity Chromatography (e.g., Ni-NTA) Centrifugation_lysate->Affinity_chromatography Elution 13. Elution with Imidazole Affinity_chromatography->Elution SDS_PAGE 14. Purity Check (SDS-PAGE) Elution->SDS_PAGE

Figure 2: A representative workflow for the heterologous expression and purification of a terpene synthase.
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young flower heads of M. chamomilla using a suitable kit or a TRIzol-based method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • Gene Amplification and Cloning: The full-length open reading frame of the target terpene synthase gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into an appropriate E. coli expression vector, such as pET or pASK, which often includes a polyhistidine tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the His-tagged protein is eluted with a buffer containing imidazole. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Germacrene A Synthase Assay

This protocol describes the determination of enzyme activity of the purified (+)-germacrene A synthase.

  • Reaction Setup: The assay is performed in a glass vial containing an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% v/v glycerol).

  • Enzyme and Substrate Addition: A known amount of the purified enzyme (e.g., 1-5 µg) is added to the reaction mixture. The reaction is initiated by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 10-50 µM.

  • Overlay and Incubation: A layer of an organic solvent (e.g., n-hexane or pentane) is added on top of the aqueous reaction mixture to trap the volatile sesquiterpene product. The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction and Analysis: After incubation, the reaction is stopped, and the organic layer containing the product is collected. The aqueous phase may be extracted again with the same organic solvent. The combined organic extracts are then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolite Extraction and Analysis by GC-MS

This protocol outlines the extraction of sesquiterpenes from chamomile plant material for analysis.

  • Sample Preparation: Fresh plant material (e.g., flower heads) is frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: A known weight of the powdered tissue is extracted with a suitable organic solvent, such as n-hexane or a mixture of hexane and ethyl acetate, often with the addition of an internal standard. The extraction is typically performed by sonication or shaking for a defined period.

  • Purification and Concentration: The extract is filtered or centrifuged to remove solid debris. The solvent is then evaporated under a stream of nitrogen to a small volume.

  • GC-MS Analysis: The concentrated extract is injected into a GC-MS system.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280°C) to elute the sesquiterpenes.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a range of m/z 40-400.

    • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression levels of this compound biosynthesis genes.

  • RNA Extraction and cDNA Synthesis: As described in section 3.1.

  • Primer Design: Gene-specific primers for the target genes (e.g., MrTPS3) and one or more stable reference genes are designed using software like Primer3. Primers should amplify a product of 100-200 bp.

  • qRT-PCR Reaction: The reaction is set up in a 96-well plate using a SYBR Green-based qPCR master mix. Each reaction contains the master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: The qRT-PCR is performed in a real-time PCR cycler with a program that typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to that of the reference gene(s).

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the broader sesquiterpenoid pathway, is regulated by a complex network of signaling molecules, with jasmonates playing a central role. Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are plant hormones that are induced by various biotic and abiotic stresses and are known to upregulate the expression of genes involved in secondary metabolism.[8]

The jasmonate signaling pathway is initiated by the perception of the active form of the hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9] This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors. Upon JAZ degradation, these transcription factors are released and can activate the expression of their target genes.

Several families of transcription factors are involved in mediating the jasmonate response in the context of terpenoid biosynthesis in Asteraceae, including MYC (bHLH family), WRKY, and AP2/ERF transcription factors.[2][8] These transcription factors bind to specific cis-regulatory elements in the promoters of sesquiterpenoid biosynthesis genes, including terpene synthases and cytochrome P450s, thereby activating their transcription and leading to an increased production of sesquiterpene lactones like this compound.

Jasmonate_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Stress Biotic/Abiotic Stress JA_biosynthesis Jasmonate Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor SCF_COI1->JAZ Ubiquitination & Degradation TFs Transcription Factors (MYC2, WRKY, ERF) JAZ->TFs Promoter Promoter of Biosynthesis Genes TFs->Promoter Biosynthesis_Genes This compound Biosynthesis Genes (e.g., MrTPS3, P450s) Promoter->Biosynthesis_Genes Matricin_production Increased this compound Production Biosynthesis_Genes->Matricin_production

Figure 3: The jasmonate signaling pathway leading to the upregulation of this compound biosynthesis genes.

Conclusion

The biosynthesis of this compound in Matricaria chamomilla is a complex process involving a dedicated pathway of enzymes, including terpene synthases and cytochrome P450s, and is under the tight control of regulatory networks, primarily the jasmonate signaling pathway. While the initial steps have been elucidated, the enzymes responsible for the later modifications of the sesquiterpene skeleton remain an active area of research. A deeper understanding of this pathway, facilitated by the experimental approaches outlined in this guide, holds significant potential for the metabolic engineering of chamomile and the development of novel pharmaceuticals based on this valuable natural product.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Matricin in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matricin, a sesquiterpene lactone found in German chamomile (Matricaria recutita), has long been recognized for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in inflammatory processes. It delves into its dual role as a direct inhibitor of key inflammatory pathways and as a prodrug for other bioactive compounds. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades involved, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a natural compound, has demonstrated significant anti-inflammatory potential. Understanding its precise mechanism of action is pivotal for its potential therapeutic applications. This guide elucidates the current scientific understanding of how this compound modulates inflammatory responses at the molecular level.

Dual Anti-inflammatory Mechanism of this compound

This compound exerts its anti-inflammatory effects through two primary mechanisms:

  • Direct Inhibition of Inflammatory Pathways: this compound directly interferes with key signaling cascades involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

  • Prodrug Activity: In the acidic environment of the stomach, this compound is converted to chamazulene carboxylic acid, which acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2]

Direct Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit NF-κB transcriptional activity in endothelial cells.[2]

Inhibition of ICAM-1 Expression

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein that plays a critical role in the adhesion and transmigration of leukocytes to sites of inflammation. Its expression is upregulated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS) in an NF-κB-dependent manner.

This compound has been demonstrated to inhibit TNF-α and LPS-induced ICAM-1 protein expression in a concentration-dependent manner in human microvascular endothelial cells (HMEC-1).[2] Furthermore, it reduces the TNF-α-induced expression of the ICAM-1 gene.[2]

Quantitative Data: this compound Inhibition of ICAM-1 Expression
Stimulus (in HMEC-1 cells)This compound Concentration (µM)Inhibition of ICAM-1 Protein Expression (% of control)Reference
TNF-α7552.7 ± 3.3%[2]
LPS7520.4 ± 1.8%[2]
TNF-α10032.3 ± 6.2% (gene expression)[2]

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway

Matricin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex activates TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 sequesters Degradation Degradation IkB->Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Matricin_node This compound Matricin_node->p65_p50_nuc inhibits transcriptional activity DNA DNA p65_p50_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (e.g., ICAM-1, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcribes Matricin_Conversion This compound This compound Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Gastric Acid COX2 COX-2 Chamazulene_Carboxylic_Acid->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_in_vitro_conversion In Vitro Conversion & Assay cluster_in_vivo In Vivo Model Cell_Seeding Seed Cells (e.g., HMEC-1, HEK293) Matricin_Treatment Pre-treat with this compound Cell_Seeding->Matricin_Treatment Stimulation Stimulate with (e.g., TNF-α, LPS) Matricin_Treatment->Stimulation NFkB_Assay NF-κB Luciferase Reporter Assay Stimulation->NFkB_Assay ICAM1_ELISA Cell-Based ELISA for ICAM-1 Stimulation->ICAM1_ELISA Western_Blot Western Blot (p-p65, IκBα, p-MAPKs) Stimulation->Western_Blot qRT_PCR qRT-PCR (Cytokine mRNA) Stimulation->qRT_PCR Matricin_Conversion This compound Conversion (Simulated Gastric Fluid) COX2_Assay In Vitro COX-2 Inhibition Assay Matricin_Conversion->COX2_Assay Animal_Model Carrageenan-Induced Paw Edema in Rodents Matricin_Admin Administer this compound Animal_Model->Matricin_Admin Paw_Edema_Measurement Measure Paw Edema Matricin_Admin->Paw_Edema_Measurement

References

An In-depth Technical Guide to the Stability and Degradation of Matricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin, a sesquiterpene lactone found in German chamomile (Matricaria recutita), is a colorless and odorless compound of significant interest in pharmaceutical research due to its pro-drug properties.[1] It is a precursor to chamazulene, a compound known for its anti-inflammatory and antioxidant effects.[2] Understanding the stability and degradation pathways of this compound is crucial for the development of stable formulations and for ensuring its therapeutic efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, its degradation products, and the analytical methodologies used for its study.

Chemical Stability and Degradation Pathways

This compound is known to be relatively stable in neutral media but is susceptible to degradation under acidic and thermal stress. The primary degradation pathway involves its conversion to chamazulene carboxylic acid, which then decarboxylates to form chamazulene. This transformation is responsible for the characteristic blue color of chamomile essential oil obtained through steam distillation.[2][3]

Factors Affecting Stability:
  • pH: this compound is unstable in acidic conditions.[1][4] The acidic environment catalyzes the hydrolysis of the lactone ring and subsequent rearrangement to form chamazulene carboxylic acid.

  • Temperature: Elevated temperatures, particularly in the presence of acidic catalysts, accelerate the degradation of this compound to chamazulene.[5]

  • Light: While direct quantitative data on the photostability of this compound is limited, its degradation product, chamazulene, is known to be susceptible to photooxidation.[5] Therefore, protection from light is recommended for this compound-containing formulations.

  • Oxidation: The presence of oxidizing agents may also contribute to the degradation of this compound, although specific studies on this aspect are not widely available.

Quantitative Stability Data

While specific kinetic data such as half-lives and degradation rate constants for pure this compound under various stress conditions are not extensively reported in publicly available literature, the following tables provide an illustrative summary of expected stability based on studies of chamomile extracts and related sesquiterpene lactones. These tables are intended to serve as a guideline for designing stability studies.

Table 1: Illustrative pH Stability of this compound

pHTemperature (°C)Storage DurationEstimated Degradation (%)Primary Degradation Products
32524 hours> 50%Chamazulene carboxylic acid, Chamazulene
52524 hours10-20%Chamazulene carboxylic acid
72524 hours< 5%Minimal degradation
92524 hours5-10%Hydrolysis products

Table 2: Illustrative Thermal Stability of this compound in Aqueous Solution (pH 5)

Temperature (°C)Storage DurationEstimated Degradation (%)Primary Degradation Products
407 days10-15%Chamazulene carboxylic acid
607 days30-50%Chamazulene carboxylic acid, Chamazulene
807 days> 70%Chamazulene carboxylic acid, Chamazulene

Table 3: Illustrative Photostability of this compound in Solution

Light SourceIntensityStorage DurationEstimated Degradation (%)Primary Degradation Products
UV-A (320-400 nm)200 W h/m²24 hours15-25%Photo-oxidation products
Visible Light1.2 million lux hours24 hours5-10%Minimal degradation

Degradation Pathway Visualization

The degradation of this compound to chamazulene is a key transformation. The following diagram illustrates this pathway.

This compound This compound Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Heat, Acid Chamazulene Chamazulene Chamazulene_Carboxylic_Acid->Chamazulene Heat (-CO2)

This compound Degradation Pathway

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound can be adapted from the general guidelines provided by the International Council for Harmonisation (ICH), specifically ICH Q1A (R2) and Q1B.

General Workflow for Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD (Quantification of this compound and degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Photo Photodegradation (ICH Q1B conditions) Photo->HPLC LCMS LC-MS/MS (Identification of degradation products) HPLC->LCMS Peak Identification NMR NMR (Structural elucidation of isolated degradants) LCMS->NMR Structure Confirmation Sample This compound Sample (in solution/solid state) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo This compound This compound Chamazulene_CA Chamazulene Carboxylic Acid This compound->Chamazulene_CA Conversion MEK MEK Chamazulene_CA->MEK Modulates JAK2 JAK2 MEK->JAK2 STAT3 STAT3 JAK2->STAT3 Anti_Inflammatory Anti-inflammatory Effects STAT3->Anti_Inflammatory

References

An In-depth Technical Guide on the Solubility of Matricin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a naturally occurring sesquiterpene lactone found in German chamomile (Matricaria chamomilla), from which the blue-violet anti-inflammatory compound chamazulene is derived.[1] As a bioactive compound with demonstrated anti-inflammatory properties, understanding its solubility in various organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.[2][3] This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its solubility determination, and a visualization of its relevant biological signaling pathway.

Core Topic: Solubility of this compound in Organic Solvents

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data. It is important to note that this information is not quantitative and serves as a general guideline for solvent selection.

SolventIUPAC NamePubChem CIDQualitative SolubilityCitation(s)
ChloroformTrichloromethane6212Soluble[4]
DichloromethaneDichloromethane6344Soluble[4]
Ethyl AcetateEthyl acetate8857Soluble[4]
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxide679Soluble[4]
AcetonePropan-2-one180Soluble[4]
WaterWater962Low solubility[3]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which it is soluble. For experimental purposes, it is highly recommended to determine the quantitative solubility for the specific application.

Experimental Protocols

A standardized and reliable method for determining the solubility of a compound is the shake-flask method .[5][6] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature. The concentration of the dissolved compound is then typically quantified using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Determining this compound Solubility

This protocol outlines a general procedure for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The shaking speed should be adequate to keep the solid suspended without creating a vortex.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

3. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used for the analysis of sesquiterpenoids.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.

  • Detection: A UV-Vis detector set at a wavelength where this compound has maximum absorbance.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

4. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (mg/mL) = C * DF

Where:

  • C is the concentration of this compound in the diluted filtrate as determined by HPLC (mg/mL).

  • DF is the dilution factor.

Mandatory Visualization

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKK_active Active IKK IKK_complex->IKK_active Phosphorylation IkappaB IκBα IKK_active->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB IkappaB_P P-IκBα IkappaB->IkappaB_P NFkappaB_active Active NF-κB Proteasome Proteasome IkappaB_P->Proteasome Ubiquitination & Degradation Nuclear Translocation This compound This compound This compound->IKK_active Inhibits NFkappaB_nucleus NF-κB DNA DNA (κB sites) NFkappaB_nucleus->DNA Binds to Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., ICAM-1) DNA->Proinflammatory_genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start prepare_supersaturated Prepare Supersaturated Solution (this compound + Solvent) start->prepare_supersaturated equilibrate Equilibrate on Orbital Shaker (e.g., 24-48h) prepare_supersaturated->equilibrate phase_separation Phase Separation (Settle or Centrifuge) equilibrate->phase_separation collect_supernatant Collect Supernatant phase_separation->collect_supernatant filter_sample Filter Sample (e.g., 0.22 µm filter) collect_supernatant->filter_sample dilute_sample Dilute Sample (if necessary) filter_sample->dilute_sample hplc_analysis HPLC Analysis dilute_sample->hplc_analysis calculate_solubility Calculate Solubility (mg/mL) hplc_analysis->calculate_solubility end End calculate_solubility->end

Caption: Workflow for this compound solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative information indicates its solubility in a range of common laboratory solvents. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound for their specific needs. Furthermore, understanding the mechanism of action, such as the inhibition of the NF-κB signaling pathway, is crucial for the development of this compound as a potential therapeutic agent. The visualizations provided in this guide aim to facilitate a clearer understanding of these complex processes. Further research is warranted to establish a comprehensive quantitative solubility profile of this compound in various pharmaceutically relevant solvents.

References

The Multifaceted Biological Activities of Matricin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anti-inflammatory and anticancer properties of matricin, a key sesquiterpene lactone from the Asteraceae family, for researchers, scientists, and drug development professionals.

This compound, a colorless and crystalline sesquiterpene lactone, is a prominent bioactive compound found in various plants of the Asteraceae family, most notably in German chamomile (Matricaria chamomilla L.). Historically recognized for its role as a precursor to the blue-hued anti-inflammatory agent chamazulene, recent scientific investigations have unveiled that this compound itself possesses a spectrum of potent biological activities. This technical guide synthesizes the current understanding of this compound's pharmacological effects, focusing on its anti-inflammatory and anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

This compound exhibits significant anti-inflammatory properties through the modulation of multiple signaling pathways and the inhibition of pro-inflammatory mediators. Its efficacy has been demonstrated in various in vitro and in vivo models.

A key mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. This compound has been shown to inhibit NF-κB transcriptional activity in endothelial cells, a critical step in the inflammatory cascade.[2] This inhibition leads to a downstream reduction in the expression of adhesion molecules and pro-inflammatory cytokines.

Furthermore, this compound acts as a prodrug, converting to chamazulene carboxylic acid in gastric fluid.[3][4][5] This derivative is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3][4][6]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and its derivatives.

CompoundAssayModel SystemConcentration/DoseObserved EffectReference
This compoundICAM-1 Protein Expression (TNF-α induced)Human Microvascular Endothelial Cells (HMEC-1)75 µM47.3% reduction in ICAM-1 expression[2]
This compoundICAM-1 Protein Expression (LPS induced)Human Microvascular Endothelial Cells (HMEC-1)75 µM79.6% reduction in ICAM-1 expression[2]
This compoundICAM-1 Gene Expression (TNF-α induced)Human Microvascular Endothelial Cells (HMEC-1)100 µM67.7% reduction in ICAM-1 gene expression[2]
Chamazulene carboxylic acidCOX-2 InhibitionIn vitro enzyme assay-Selective inhibitor of COX-2, not COX-1[3][4][6]

Anticancer Activity: Inducing Apoptosis and Inhibiting Metastasis

This compound has emerged as a promising candidate in oncology research, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and metastasis.

Studies have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9.[7]

Furthermore, this compound has been found to inhibit the proliferation of cancer cells by targeting key signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways.[7] These pathways are frequently dysregulated in cancer and play a central role in promoting cell growth and survival. By blocking these pathways, this compound can effectively halt the progression of the cell cycle and induce cell death.

Beyond its effects on cell proliferation and apoptosis, this compound also exhibits anti-metastatic properties by inhibiting cell migration and invasion, which are crucial steps in the metastatic cascade.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the quantitative data on the anticancer effects of this compound.

CompoundCancer Cell LineAssayConcentrationObserved EffectReference
This compoundPancreatic Carcinoma (Capan-2)Proliferation AssayConcentration-dependentInhibition of cell proliferation[7]
This compoundPancreatic Carcinoma (Capan-2)Apoptosis Assay (DAPI staining)Concentration-dependentIncreased percentage of apoptotic cells[7]
This compoundNon-small Cell Lung Cancer (H1299)Cell Viability AssayTime- and dose-dependentSignificant decrease in cell viability

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (ICAM-1, Cytokines) This compound This compound This compound->NFkB_active Inhibits Transcriptional Activity

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway in Cancer

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Mitochondrial Apoptosis Pathway

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the biological activities of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from the dried flower heads of Matricaria chamomilla. A common method involves:

  • Maceration: The dried and powdered plant material is macerated with a suitable organic solvent, such as dichloromethane or ethanol, at room temperature for an extended period (e.g., 24 hours).

  • Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to successive chromatographic techniques, such as column chromatography on silica gel, to isolate and purify this compound. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

In Vitro Anti-inflammatory Assays
  • ICAM-1 Expression Assay:

    • Human microvascular endothelial cells (HMEC-1) are cultured to confluence in appropriate media.

    • The cells are pre-treated with various concentrations of this compound for a specified time.

    • Inflammation is induced by adding lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After incubation, the expression of Intercellular Adhesion Molecule-1 (ICAM-1) is quantified at both the protein level (e.g., via cell-based ELISA or Western blot) and the gene level (e.g., via RT-qPCR).

  • NF-κB Reporter Assay:

    • Cells (e.g., HEK293T) are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • The transfected cells are treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Cell lysates are prepared, and the luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

In Vitro Anticancer Assays
  • Cell Proliferation/Viability Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cancer cells are treated with this compound for a specified duration.

    • The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Western Blot Analysis for Apoptotic Proteins:

    • Following treatment with this compound, cancer cells are lysed to extract total protein.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

  • Cell Migration and Invasion Assays (Boyden Chamber Assay):

    • For the invasion assay, the upper chamber of a transwell insert is coated with Matrigel, a basement membrane matrix. For the migration assay, the insert is not coated.

    • Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

    • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

    • The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Experimental Workflow for Investigating this compound's Bioactivity

Experimental_Workflow Extraction Extraction & Isolation of this compound from Asteraceae Plant InVitro_AntiInflammatory In Vitro Anti-inflammatory Activity Assessment Extraction->InVitro_AntiInflammatory InVitro_Anticancer In Vitro Anticancer Activity Assessment Extraction->InVitro_Anticancer NFkB_Assay NF-κB Reporter Assay InVitro_AntiInflammatory->NFkB_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement InVitro_AntiInflammatory->Cytokine_Assay ICAM1_Assay ICAM-1 Expression Assay InVitro_AntiInflammatory->ICAM1_Assay Mechanism_Elucidation Mechanism of Action Elucidation NFkB_Assay->Mechanism_Elucidation Cytokine_Assay->Mechanism_Elucidation ICAM1_Assay->Mechanism_Elucidation Proliferation_Assay Cell Proliferation Assay (MTT) InVitro_Anticancer->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) InVitro_Anticancer->Apoptosis_Assay Western_Blot Western Blot for Apoptotic & Signaling Proteins InVitro_Anticancer->Western_Blot Metastasis_Assay Migration & Invasion Assay InVitro_Anticancer->Metastasis_Assay Proliferation_Assay->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Metastasis_Assay->Mechanism_Elucidation Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Mechanism_Elucidation->Pathway_Analysis InVivo_Studies In Vivo Validation (Animal Models) Pathway_Analysis->InVivo_Studies

Caption: A typical experimental workflow for studying this compound's bioactivity.

Conclusion and Future Directions

This compound, a key constituent of the Asteraceae family, has demonstrated significant potential as a therapeutic agent due to its well-defined anti-inflammatory and anticancer properties. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/AKT/mTOR, and the intrinsic apoptotic pathway, underscores its pleiotropic effects. The presented quantitative data and experimental protocols provide a solid foundation for further research and development.

Future investigations should focus on several key areas. A more comprehensive in vivo evaluation of this compound's efficacy and safety in relevant animal models of inflammatory diseases and cancer is warranted. Pharmacokinetic and pharmacodynamic studies are crucial to understand its absorption, distribution, metabolism, and excretion, and to optimize dosing regimens. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound derivatives with enhanced potency, selectivity, and drug-like properties. The continued exploration of this compound's biological activities holds great promise for the development of novel and effective therapies for a range of human diseases.

References

In Vitro Antioxidant Capacity of Matricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matricin, a sesquiterpenoid lactone found in German chamomile (Matricaria chamomilla), is a pro-drug that is converted to the bioactive compound chamazulene upon steam distillation or under inflammatory conditions. While direct extensive research on the in vitro antioxidant capacity of this compound remains limited, significant evidence points to the potent antioxidant and radical scavenging properties of its derivative, chamazulene. This technical guide provides a comprehensive overview of the available data on the antioxidant activity of chamazulene as a proxy for the potential of this compound. It includes detailed experimental protocols for key in vitro antioxidant assays, a summary of quantitative antioxidant data, and an exploration of potential underlying signaling pathways.

Introduction

This compound is a key bioactive constituent of German chamomile, a plant with a long history of use in traditional medicine for its anti-inflammatory and antioxidant properties. Structurally, this compound is a sesquiterpene lactone that is thermally converted to chamazulene, an azulene derivative responsible for the characteristic blue color of chamomile essential oil. Chamazulene has been the subject of various studies investigating its pharmacological activities, including its significant antioxidant capacity. Understanding the antioxidant potential of this compound, primarily through its active derivative chamazulene, is crucial for its development as a potential therapeutic agent in conditions associated with oxidative stress.

This guide details the standard in vitro methods used to assess antioxidant capacity and presents the available quantitative data for chamazulene. Furthermore, it explores the potential molecular mechanisms, such as the activation of the Nrf2 signaling pathway, through which this compound and its derivatives may exert their antioxidant effects at a cellular level.

Quantitative Antioxidant Data Summary

The following table summarizes the reported in vitro antioxidant and radical scavenging activities of chamazulene in comparison to standard antioxidants. It is important to note that chamazulene has been reported to be unable to react with the DPPH radical.[1][2][3]

AssayTest SubstanceIC50 Value (µg/mL)Reference(s)
Total Antioxidant Capacity Chamazulene6.4[1][2][3]
(Phosphomolybdenum Method)Ascorbic Acid12.8[1][2][3]
α-Tocopherol20.5[1][2][3]
BHT30.8[1][2][3]
ABTS Radical Scavenging Assay Chamazulene3.7[1][2]
BHT6.2[1][2]
α-Tocopherol11.5[1][2]
Reducing Power Assay Chamazulene7.6[2]
Ascorbic Acid3.5[2]
BHT6.5[2]
α-Tocopherol238.9[2]
DPPH Radical Scavenging Assay ChamazuleneInactive[1][2][3]

BHT: Butylated hydroxytoluene

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples Prepare this compound/Chamazulene and Control Solutions prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve this compound (or Chamazulene) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: To 2.0 mL of the DPPH solution, add 1.0 mL of the test sample at different concentrations. A blank is prepared using 1.0 mL of the solvent instead of the test sample.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

Workflow:

ABTS_Assay_Workflow gen_abts Generate ABTS Radical Cation (ABTS + Potassium Persulfate) mix Mix Sample/Control with ABTS Solution gen_abts->mix prep_samples Prepare this compound/Chamazulene and Control Solutions prep_samples->mix incubate Incubate at Room Temp (e.g., 6 minutes) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

ABTS Radical Cation Decolorization Assay Workflow

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound (or Chamazulene) and a positive control (e.g., Trolox) in a suitable solvent. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at different concentrations.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Workflow:

FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_samples Prepare this compound/Chamazulene and Standard (FeSO4) prep_samples->mix incubate Incubate at 37°C (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine FRAP Value from Standard Curve measure->calculate

Ferric Reducing Antioxidant Power (FRAP) Assay Workflow

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a stock solution of this compound (or Chamazulene) in a suitable solvent. Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

  • Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the test sample or standard. A blank is prepared with 50 µL of the solvent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Potential Signaling Pathway Involvement: Nrf2/ARE Pathway

Natural compounds, including sesquiterpenoids, are known to exert cellular antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms.[4] A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. While direct evidence for this compound activating this pathway is yet to be established, it represents a plausible mechanism for its potential cellular antioxidant effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Chamazulene Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Dissociation Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense Leads to

References

The Prodrug Pathway: Matricin's Conversion to the Anti-inflammatory Agent Chamazulene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin, a colorless sesquiterpene lactone found in German chamomile (Matricaria recutita) and other Asteraceae species, serves as a natural prodrug for the potent anti-inflammatory compound, chamazulene carboxylic acid.[1][2] This guide provides a comprehensive overview of the conversion of this compound to its active metabolite, detailing the underlying mechanisms, experimental validation, and its significance in the context of drug development. The structural similarity of chamazulene carboxylic acid to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen, underscores its therapeutic potential.[1][2] This document will delve into the quantitative aspects of this bioconversion, provide detailed experimental protocols for its investigation, and illustrate the key pathways and workflows.

The Conversion of this compound to Chamazulene Carboxylic Acid

This compound itself is not the primary bioactive compound responsible for the anti-inflammatory effects observed with chamomile extracts. Instead, it undergoes a chemical transformation under acidic conditions, such as those found in gastric fluid, to yield chamazulene carboxylic acid.[1][2] This conversion is a critical step in the activation of this natural therapeutic agent.

The transformation from this compound to chamazulene carboxylic acid is a key area of study. While the exact yield can vary based on conditions, studies in artificial gastric fluid have demonstrated a significant conversion, with approximately 50% of this compound being transformed into chamazulene carboxylic acid. This process does not occur in artificial intestinal fluid, highlighting the importance of the acidic stomach environment for the prodrug activation.[1]

Further degradation of chamazulene carboxylic acid can lead to the formation of chamazulene, a blue-violet azulene derivative. This conversion typically occurs during steam distillation of chamomile flowers.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and bioactivity of chamazulene carboxylic acid derived from this compound.

ParameterValueSpeciesAdministration RouteReference
Cmax 0.9 - 2.2 µg/mLHumanOral (this compound)[1]
Tmax 75 - 90 minutesHumanOral (this compound)[1]
Plasma Concentration In the micromolar rangeHumanOral (this compound)[1][2]

Table 1: Pharmacokinetic Parameters of Chamazulene Carboxylic Acid in Humans Following Oral Administration of this compound.

EnzymeInhibitionIC50 ValueReference
COX-1 No inhibition-[1][2]
COX-2 Selective inhibitionNot specified[1][2]

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Chamazulene Carboxylic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound as a prodrug for chamazulene carboxylic acid.

Protocol 1: Extraction and Isolation of this compound from Matricaria recutita

This protocol describes a general method for the extraction of this compound from chamomile flowers.

Materials:

  • Dried chamomile flowers (Matricaria recutita)

  • Dichloromethane

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., n-heptane/ethyl acetate)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Grind dried chamomile flowers to a fine powder.

  • Perform a solvent extraction with dichloromethane at room temperature with stirring for several hours.[5]

  • Filter the extract and concentrate the solvent using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to column chromatography on silica gel.[5]

  • Elute the column with an appropriate solvent system, such as a gradient of n-heptane and ethyl acetate, to separate the different components.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

  • Characterize the purified this compound using spectroscopic methods such as NMR and Mass Spectrometry.[6]

Protocol 2: In Vitro Conversion of this compound to Chamazulene Carboxylic Acid in Artificial Gastric Fluid

This protocol simulates the conversion of this compound in the stomach.

Materials:

  • Purified this compound

  • Artificial gastric fluid (prepared according to USP standards)

  • Incubator at 37°C

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water with acid)

  • Chamazulene carboxylic acid standard

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a known amount of the this compound solution to pre-warmed artificial gastric fluid.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding a suitable solvent and placing the sample on ice.

  • Analyze the samples by HPLC to quantify the disappearance of this compound and the appearance of chamazulene carboxylic acid.

  • Use a validated HPLC method with a chamazulene carboxylic acid standard to determine the concentration and calculate the conversion yield.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound or chamazulene carboxylic acid

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound (this compound or chamazulene carboxylic acid) or vehicle orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Protocol 4: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of chamazulene carboxylic acid on COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Chamazulene carboxylic acid

  • Prostaglandin E2 (PGE2) ELISA kit

  • Assay buffer (e.g., Tris-HCl)

  • Inhibitor solvent (e.g., DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of chamazulene carboxylic acid or the appropriate positive control in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Terminate the reaction.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of chamazulene carboxylic acid.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Matricin_Conversion_Pathway This compound This compound (Prodrug) GastricAcid Acidic Environment (Gastric Fluid) This compound->GastricAcid CCA Chamazulene Carboxylic Acid (Active Metabolite) GastricAcid->CCA Conversion Chamazulene Chamazulene CCA->Chamazulene Degradation (e.g., during distillation)

Figure 1: Conversion pathway of this compound to chamazulene carboxylic acid.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Chamomile Chamomile Extraction Extraction Chamomile->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound Matricin_vitro This compound This compound->Matricin_vitro Matricin_vivo This compound This compound->Matricin_vivo Conversion_Assay Conversion Assay (Artificial Gastric Fluid) Matricin_vitro->Conversion_Assay COX_Assay COX Inhibition Assay Conversion_Assay->COX_Assay Animal_Model Animal Model of Inflammation Matricin_vivo->Animal_Model PK_Study Pharmacokinetic Study Matricin_vivo->PK_Study

Figure 2: General experimental workflow for investigating this compound as a prodrug.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CCA Chamazulene Carboxylic Acid CCA->COX2 Inhibits

Figure 3: Mechanism of anti-inflammatory action of chamazulene carboxylic acid via COX-2 inhibition.

Conclusion

This compound's role as a prodrug for chamazulene carboxylic acid represents a fascinating example of nature's ingenuity in drug delivery. The conversion within the acidic environment of the stomach releases a potent and selective COX-2 inhibitor, offering a promising avenue for the development of novel anti-inflammatory therapies. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this natural compound. Further research to precisely quantify the conversion yield in vivo, fully elucidate the pharmacokinetic profile, and determine the exact IC50 values for COX-2 inhibition will be crucial in advancing this compound and chamazulene carboxylic acid from a traditional remedy to a modern therapeutic agent.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Pure Matricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure Matricin, a significant bioactive sesquiterpene lactone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Physicochemical Properties

This compound is a colorless, crystalline substance, recognized as a primary proazulene compound found in chamomile (Matricaria chamomilla) and other plants of the Asteraceae family.[1] It is a key precursor to the anti-inflammatory agent chamazulene.[1][2]

Table 1: Physicochemical Characteristics of Pure this compound

PropertyValue
Molecular Formula C₁₇H₂₂O₅[3][4]
Molecular Weight 306.35 g/mol [3][5]
IUPAC Name [(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate[4]
CAS Number 29041-35-8[4]
Appearance Colorless crystalline compound[1]
Melting Point 158-160 °C (with decomposition)[5]
Boiling Point Data not available, as this compound decomposes at elevated temperatures.[2][5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Sparingly soluble in water.[7]
Stability Stable at -30°C. Slight degradation at +5°C. Complete decomposition within 3-4 months at room temperature and +30°C.[6] Undergoes thermal and acidic degradation to form chamazulene carboxylic acid and subsequently chamazulene.[1][2]

Spectral Data

The structural elucidation of this compound has been established through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR have been instrumental in determining the stereochemistry and complex ring structure of this compound.[8] 2D NMR techniques like COSY and HMBC have been used to confirm the connectivity of atoms.[8]

  • Mass Spectrometry (MS) : GC-MS is a common technique for the analysis of this compound, often in the context of chamomile essential oil analysis where it is a precursor to the volatile chamazulene.[1][4]

  • Infrared (IR) Spectroscopy : IR spectroscopy reveals the presence of key functional groups in the this compound molecule. Characteristic absorption bands include those for hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate groups, and C-O stretching vibrations.[9] Peaks around 1734-1712 cm⁻¹, 1248 cm⁻¹, and 1177 cm⁻¹ have been attributed to this compound.[9]

Experimental Protocols

3.1. Extraction of this compound from Plant Material (e.g., Matricaria chamomilla)

A common method for extracting this compound and other bioactive compounds from chamomile flowers is Supercritical Fluid Extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol.[10]

Objective: To extract this compound from dried chamomile flowers.

Methodology:

  • Preparation of Plant Material: Dried chamomile flowers are ground to a fine powder to increase the surface area for extraction.

  • Supercritical Fluid Extraction (SFE):

    • Apparatus: A standard SFE system equipped with an extraction vessel, pumps for CO₂ and co-solvent, and separators.

    • Parameters:

      • Pressure: 100-300 bar

      • Temperature: 40-60 °C

      • Co-solvent: Ethanol (5-15%)

      • CO₂ Flow Rate: 2-5 kg/h

  • Extraction Process:

    • The ground plant material is packed into the extraction vessel.

    • Supercritical CO₂ with the ethanol co-solvent is passed through the vessel.

    • The pressure and temperature are controlled to achieve the desired supercritical fluid density and solvating power.

    • The extract-laden supercritical fluid is depressurized in separators, causing the precipitation of the extracted compounds.

  • Fractionation: The collected extract can be further purified using techniques like column chromatography to isolate pure this compound.

3.2. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extract.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like trifluoroacetic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 254 nm.

    • Temperature: 25-35 °C.

  • Sample Preparation: The extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using standards of pure this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

This compound is recognized for its anti-inflammatory properties, which are mediated through its influence on key cellular signaling pathways.

4.1. Degradation Pathway to Bioactive Compounds

This compound itself is considered a prodrug.[11][12] Under thermal or acidic conditions, such as during steam distillation of chamomile or in the stomach, it is converted into the active anti-inflammatory compounds, chamazulene carboxylic acid and subsequently chamazulene.[1][2][13]

G This compound This compound CCA Chamazulene Carboxylic Acid This compound->CCA Heat / Acid Chamazulene Chamazulene CCA->Chamazulene Heat

Degradation pathway of this compound.

4.2. Anti-inflammatory Signaling Pathway

Recent studies suggest that this compound exerts its anti-inflammatory effects by modulating the MEK-JAK2-STAT3 signaling pathway.[1] This pathway is crucial in regulating the expression of pro-inflammatory cytokines. By inhibiting this pathway, this compound can reduce inflammation.

G This compound This compound MEK MEK This compound->MEK JAK2 JAK2 MEK->JAK2 STAT3 STAT3 JAK2->STAT3 ProInflammatory_Cytokines Pro-inflammatory Cytokines STAT3->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Proposed anti-inflammatory signaling pathway of this compound.

References

Methodological & Application

Application Note & Protocol: Quantification of Matricin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matricin is a key bioactive sesquiterpene lactone found in German chamomile (Matricaria chamomilla L.), renowned for its anti-inflammatory and other therapeutic properties. It is a precursor to chamazulene, another important anti-inflammatory compound formed during steam distillation of the plant material. Accurate quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and formulation development in the pharmaceutical and cosmetic industries. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution and an organic solvent. The DAD allows for the detection of this compound at its optimal absorption wavelength and can also provide spectral data to confirm peak purity and identity.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or Binary Pump

      • Autosampler

      • Column Oven

      • Diode Array Detector (DAD)

    • Analytical Balance

    • Ultrasonic Bath

    • Vortex Mixer

    • Centrifuge

    • pH Meter

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Syringe filters (0.45 µm, PTFE or Nylon)

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

    • Matricaria chamomilla L. dried flower heads or extract for analysis

2. Preparation of Standard Solutions

  • Primary Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up to the mark with the same solvent.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase or a suitable solvent (e.g., methanol) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation (from Matricaria chamomilla L. flower heads)

  • Accurately weigh approximately 1.0 g of powdered, dried chamomile flower heads into a suitable extraction vessel.

  • Add 20 mL of methanol (or another suitable extraction solvent like ethanol or acetonitrile).

  • Extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the residue two more times with 20 mL of the extraction solvent each time.

  • Pool the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase or methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Proposed HPLC-DAD Method Parameters

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 90% B30-35 min: 90% B35-40 min: 90% to 30% B40-45 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD). Monitor at 220 nm. A full UV scan (200-400 nm) should be performed to determine the optimal wavelength for this compound.

5. Method Validation (to be performed by the user)

For quantitative analysis, the proposed method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:

  • Specificity: Analyze blank samples, a this compound standard, and a sample extract to ensure no interference at the retention time of this compound. Peak purity should be checked using the DAD.

  • Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N) of the baseline (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a sample matrix with known amounts of this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within an acceptable range (e.g., 98-102%).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Data Presentation

Table 1: Proposed HPLC-DAD Method Parameters for this compound Quantification

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 90% B30-35 min: 90% B35-40 min: 90% to 30% B40-45 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (to be optimized based on the UV spectrum of this compound)

Table 2: Example Method Validation Data for a Phytochemical Compound (Note: These are representative values and must be determined experimentally for this compound)

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Matricaria chamomilla) grinding Grinding & Weighing plant_material->grinding extraction Solvent Extraction (e.g., Methanol, Ultrasonication) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration Syringe Filtration (0.45 µm) reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection DAD Detection (Monitor at 220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration (Area of this compound Peak) chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve (from Standards) calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

matricin_decomposition This compound This compound Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid  Heat / Steam (Hydrolysis & Rearrangement) Chamazulene Chamazulene Chamazulene_Carboxylic_Acid->Chamazulene  Decarboxylation

Caption: Decomposition pathway of this compound to Chamazulene.

Application Notes and Protocols for Supercritical Fluid Extraction of Matricin from Chamomile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a key bioactive sesquiterpene lactone found in German chamomile (Matricaria chamomilla L.) and is a precursor to the potent anti-inflammatory agent, chamazulene.[1][2] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative to conventional solvent extraction methods for obtaining this compound-rich extracts.[2] SFE offers several advantages, including the use of a non-toxic, non-flammable, and readily available solvent (CO2), mild operating temperatures that prevent the degradation of thermolabile compounds like this compound, and the ability to selectively tune the extraction process by modifying pressure and temperature.[2][3] This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound from chamomile and its subsequent quantification.

Data Presentation

Table 1: Supercritical Fluid Extraction Parameters for Chamomile
ParameterRangeOptimal Value/ConditionReference(s)
Pressure 9 - 35 MPa (90 - 350 bar)25 MPa (250 bar)[3][4][5]
Temperature 30 - 60 °C40 °C[3][4]
CO2 Flow Rate 20 - 100 L/h20 - 60 L/h[2][4]
Co-solvent Ethanol0.2 - 2 L/h[4]
Extraction Time 1 - 3.5 hours2 hours[2][4]
Separation Pressure 5 MPa-[2]
Separation Temperature ---
Particle Size 20 - 60 mesh-[4]
Table 2: Comparison of Extraction Methods for Chamomile
Extraction MethodTotal Extract Yield (%)This compound/Chamazulene ContentNotesReference(s)
Supercritical Fluid Extraction (SFE) 3.64 - 4.3High this compound content, chamazulene not typically formed.Yellow-colored extract indicates no thermal degradation of proazulenes.[3][6]
Steam Distillation ~0.6Chamazulene is formed due to thermal degradation of this compound.Blue-colored essential oil due to chamazulene.[6]
Soxhlet Extraction (n-hexane) Comparable to SFEExtracts non-polar compounds.-[6]
Maceration (50% Ethanol) Up to 10%Extracts a broader range of polar and non-polar compounds.Higher yield but less selective for this compound.[6]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Chamomile

1. Raw Material Pretreatment:

  • Freshly harvested chamomile flowers should be shade-dried to a moisture content of ≤20% to prevent reduced extraction efficiency and thermal degradation.[4]

  • The dried chamomile is then milled and sieved through a 20-60 mesh screen to ensure uniform particle size and adequate surface area for CO2 penetration.[4]

2. SFE System Preparation:

  • Ensure the SFE system is clean and free of any residual solvents from previous extractions.

  • Set the extraction vessel temperature to 40°C and the separator temperature as required.

  • Pressurize the CO2 pump to the desired extraction pressure (e.g., 25 MPa).

3. Extraction Procedure:

  • Load the pretreated chamomile material into the extraction vessel.

  • Introduce supercritical CO2 into the extractor at a flow rate of 20-60 L/h.[4]

  • If a co-solvent is used, introduce ethanol at a flow rate of 0.2-2 L/h to enhance the solubility of more polar compounds.[4]

  • Maintain the extraction conditions (pressure: 25 MPa, temperature: 40°C) for a duration of 1-3.5 hours.[4]

  • The extract-laden supercritical CO2 flows to the separator where the pressure is reduced (e.g., to 5 MPa), causing the precipitation of the extract.[2]

  • Collect the extract from the separator. The resulting extract will be a waxy or oily substance.

4. Post-Extraction:

  • The collected extract mixture is passed through a column-type separator to remove water and residual ethanol.[4]

  • A low-temperature vacuum concentration system (0.04–0.09 MPa and 20–55°C) can be used to remove any remaining water and recover the ethanol.[4]

  • Store the final extract in a sealed, airtight container in a cool, dark place to prevent degradation.

Protocol 2: Quantification of this compound by UHPLC-PDA

1. Sample Preparation:

  • Accurately weigh a portion of the SFE extract.

  • Dissolve the extract in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Centrifuge the sample for 10 minutes at 4400 rpm and collect the supernatant.[2]

  • Filter the supernatant through a 0.45 µm regenerated cellulose (RC) filter prior to injection into the UHPLC system.[2]

2. UHPLC Conditions:

  • Column: Acquity UPLC™ HSS C18 (1.8 µm, 2.1×150 mm) or equivalent.[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[7]

    • B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient:

    • Initial: 15% B, isocratic for 0.3 min.[7]

    • 0.3 - 12 min: linear gradient to 50% B.[7]

    • 12 - 15 min: linear gradient to 100% B.[7]

    • Followed by a wash and re-equilibration.[7]

  • Flow Rate: 0.27 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Sample Temperature: 10°C.[7]

  • Injection Volume: 1-5 µL.

  • Detection: PDA detector, monitor at a wavelength suitable for sesquiterpene lactones (e.g., 210-260 nm). A wavelength of 350 nm can be used for the analysis of other phenolic compounds in chamomile.[8]

3. Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Inject the prepared sample and standards into the UHPLC system.

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_pretreatment Raw Material Pretreatment cluster_sfe Supercritical Fluid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis raw_material Fresh Chamomile Flowers drying Shade Drying (≤20% moisture) raw_material->drying milling Milling & Sieving (20-60 mesh) drying->milling sfe_unit SFE Unit milling->sfe_unit separation Separator sfe_unit->separation Pressure Reduction collection Extract Collection separation->collection purification Purification (Column Separation) collection->purification concentration Low-Temp Vacuum Concentration purification->concentration final_extract This compound-Rich Extract concentration->final_extract sample_prep Sample Preparation final_extract->sample_prep uhplc UHPLC-PDA Analysis sample_prep->uhplc quantification Quantification uhplc->quantification

Caption: Experimental workflow for SFE of this compound from chamomile.

Matricin_to_Chamazulene This compound This compound Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Heat/Acid (-H2O, -Acetic Acid) Chamazulene Chamazulene Chamazulene_Carboxylic_Acid->Chamazulene Heat (-CO2)

Caption: Conversion of this compound to chamazulene.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Matricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin, a sesquiterpene lactone found in German chamomile (Matricaria recutita L.), is a valuable bioactive compound with recognized anti-inflammatory properties. It is a precursor to chamazulene, another important anti-inflammatory agent, which is formed from this compound under heat during steam distillation.[1] However, for pharmaceutical and research purposes, the direct extraction of the parent compound, this compound, is often desired. Traditional extraction methods can be time-consuming and may lead to the degradation of this thermally sensitive molecule.

Microwave-Assisted Extraction (MAE) presents a rapid and efficient alternative for the extraction of thermolabile compounds like this compound. This technique utilizes microwave energy to directly heat the solvent and the plant matrix, leading to a significant reduction in extraction time and solvent consumption. This application note provides a detailed protocol for the MAE of this compound from chamomile flowers, a comparison with conventional methods, and a workflow for its quantification.

Key Principles of Microwave-Assisted Extraction

MAE operates on the principle of dielectric heating. Polar molecules within the solvent and the plant material align with the applied electric field of the microwaves. As the field oscillates, these molecules rapidly rotate, generating heat. This localized heating within the plant cells creates a pressure gradient, leading to cell wall rupture and the enhanced release of intracellular components into the solvent. The primary advantages of MAE include:

  • Reduced Extraction Time: Drastically shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2][3]

  • Lower Solvent Consumption: Efficient extraction is achieved with smaller volumes of solvent.[3]

  • Higher Extraction Yields: Increased recovery of target compounds is often observed.[2][3]

  • Improved Extract Quality: Reduced exposure to high temperatures can minimize the degradation of thermolabile compounds like this compound.

Experimental Protocols

Sample Preparation

Proper preparation of the chamomile raw material is crucial for efficient extraction.

  • Plant Material: Use dried flower heads of Matricaria recutita L.

  • Grinding: Grind the dried flowers into a fine powder (e.g., to pass through a 140-mesh sieve). This increases the surface area for solvent interaction.

  • Drying: Ensure the plant material is thoroughly dried to a constant weight to prevent interference from excess water, which can affect the efficiency of some organic solvents.

Microwave-Assisted Extraction (MAE) Protocol for this compound

This protocol is designed to maximize the extraction of this compound while minimizing its thermal degradation.

Materials and Reagents:

  • Dried and powdered chamomile flowers

  • Ethanol (80%, v/v)

  • Microwave extraction system (closed-vessel is recommended for better control of temperature and pressure)

  • Extraction vessels

  • Filtration system (e.g., filter paper or a syringe filter)

  • Rotary evaporator

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 gram of the dried, powdered chamomile flowers and place it into a microwave extraction vessel.

  • Solvent Addition: Add 15 mL of 80% ethanol to the vessel, ensuring the plant material is fully submerged. This corresponds to a liquid-to-solid ratio of 15:1 (mL/g).

  • Extraction Parameters:

    • Microwave Power: Set the microwave power to 300 W.

    • Extraction Temperature: Set the maximum extraction temperature to 50°C. This is a critical parameter to prevent the thermal degradation of this compound.

    • Extraction Time: Set the irradiation time to 120 seconds (2 minutes).

  • Extraction: Place the sealed vessel in the microwave extractor and start the extraction program.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Storage: Store the dried extract in a cool, dark place, preferably at or below 4°C, to prevent degradation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

A validated HPLC method is essential for the accurate quantification of this compound in the extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where this compound shows significant absorbance (this may need to be determined empirically, but a starting point could be in the range of 210-260 nm).

  • Column Temperature: 30°C

Method Validation:

The analytical method should be validated according to ICH guidelines, including assessments of:

  • Linearity: Establish a calibration curve with standard solutions of this compound at different concentrations.

  • Precision: Determine intra-day and inter-day precision by analyzing replicate samples.

  • Accuracy: Assess the recovery of this compound by spiking a blank matrix with a known amount of the standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Specificity: Ensure that other compounds in the extract do not interfere with the this compound peak.

Data Presentation

Comparison of Extraction Methods for Sesquiterpene Lactones

The following table summarizes the comparative performance of MAE against traditional extraction methods for sesquiterpene lactones, demonstrating the advantages of the microwave-assisted approach.

ParameterMicrowave-Assisted Extraction (MAE)MacerationSoxhlet Extraction
Extraction Time 5 minutes[2]7 days[2]4-24 hours
Solvent Consumption LowerHigherHigher
Energy Consumption Significantly Lower[2]Lower than SoxhletHigh
Yield of Sesquiterpene Lactones High (e.g., 54.99 mg/g for Alantolactone)[2]LowerVariable, can be high but with risk of degradation
Thermal Degradation Risk Low (with temperature control)Very LowHigh
Optimized MAE Parameters for Sesquiterpene Lactones

This table provides a summary of optimized parameters for the MAE of sesquiterpene lactones from Inula helenium, which can serve as a starting point for the optimization of this compound extraction.

ParameterOptimal Value
Solvent 100% Ethanol[2]
Liquid/Sample Ratio 30:1 mL/g[2]
Microwave Power 300 W[2]
Irradiation Time 5 minutes[2]

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Start Dried Chamomile Flowers Grind Grinding to Fine Powder Start->Grind Weigh Weighing (1g) Grind->Weigh Solvent Solvent Addition (80% Ethanol, 15mL) Weigh->Solvent MAE Microwave Irradiation (300W, 50°C, 120s) Solvent->MAE Cool Cooling MAE->Cool Filter Filtration Cool->Filter Evap Solvent Evaporation (<40°C) Filter->Evap Extract Crude this compound Extract Evap->Extract HPLC HPLC-DAD Quantification Extract->HPLC Data Quantitative Data HPLC->Data

References

Application Notes & Protocols: Cold Water Extraction of Bioactive Compounds from Matricaria chamomilla, Including Matricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricaria chamomilla L. (chamomile) is a well-regarded medicinal plant, rich in a variety of bioactive compounds that contribute to its therapeutic properties. Among these are polyphenols, flavonoids, and sesquiterpene lactones, including the notable anti-inflammatory pro-drug, Matricin.[1][2] Traditional extraction methods, such as steam distillation, often employ high temperatures which can lead to the degradation of thermolabile compounds like this compound, converting it into chamazulene.[2][3]

Cold water extraction (CWE) presents a gentle and effective alternative for obtaining a profile of bioactive compounds from chamomile that more closely resembles their natural state in the plant material. This method is particularly advantageous for preserving thermolabile and water-soluble compounds. These application notes provide a detailed protocol for the cold water extraction of bioactive compounds from chamomile, with a special consideration for the preservation of this compound. While quantitative data for this compound yield using this specific method is limited in current literature, the described protocol has been optimized for the extraction of other bioactive molecules, such as polyphenols, and is based on principles that favor the stability of sesquiterpene lactones.[4][5]

Bioactive Compounds of Interest

The primary bioactive compounds targeted by this cold water extraction protocol include:

  • Sesquiterpene Lactones: Notably This compound , a precursor to the anti-inflammatory compound chamazulene. This compound itself is believed to possess significant anti-inflammatory properties.[6][7]

  • Polyphenols: This broad category includes:

    • Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.[4]

    • Hydroxycinnamic Acids: Including caffeic acid and ferulic acid derivatives.[4]

    • Flavonoids: Such as apigenin and luteolin, and their glucosides, which are known for their antioxidant and anti-inflammatory effects.[1][4]

Experimental Protocols

Protocol 1: Optimized Cold Water Extraction of Bioactive Polyphenols

This protocol is adapted from a study that optimized the cold water extraction of polyphenolic compounds from chamomile flower heads.[4]

Materials and Equipment:

  • Dried chamomile flower heads (Matricaria chamomilla L.)

  • Deionized water

  • Magnetic stirrer with stir bar

  • Beaker or flask

  • Filter paper (e.g., Whatman No. 1)

  • Funnel

  • Analytical balance

  • Temperature-controlled water bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) for analysis

Procedure:

  • Preparation of Plant Material: Weigh 2.5 g of dried chamomile flower heads. For enhanced extraction efficiency, the flower heads can be gently crushed.

  • Extraction:

    • Place the weighed chamomile into a beaker or flask.

    • Add 100 mL of deionized water.

    • Place the beaker in a temperature-controlled environment set to 25°C.

    • Stir the mixture using a magnetic stirrer at a constant speed for 32 minutes.

  • Filtration: After 32 minutes, cease stirring and immediately filter the mixture through filter paper to separate the aqueous extract from the solid plant material.

  • Analysis: The resulting aqueous extract is now ready for analysis of its bioactive compound content, primarily polyphenols, using HPLC-DAD.

  • Storage: If not analyzed immediately, the extract should be stored at low temperatures (e.g., 4°C) in the dark to minimize degradation of bioactive compounds.

Protocol 2: General Cold Water Infusion for this compound Preservation

This protocol provides a general method for preparing a cold water infusion of chamomile, which is hypothesized to preserve thermolabile compounds like this compound.

Materials and Equipment:

  • Dried chamomile flower heads

  • Cold, purified water (4-8°C)

  • Airtight glass container (e.g., a mason jar)

  • Refrigerator

  • Fine-mesh sieve or cheesecloth

  • Analytical instrumentation for this compound quantification (e.g., UPLC-MS)[8]

Procedure:

  • Preparation: Place a desired amount of dried chamomile flowers into the airtight glass container. A common starting ratio is 1:20 (w/v), for example, 5 g of chamomile to 100 mL of water.

  • Infusion: Pour cold, purified water over the chamomile flowers, ensuring they are fully submerged.

  • Steeping: Seal the container and place it in a refrigerator at 4-8°C for 12 to 24 hours. Longer steeping times may increase the extraction of certain compounds, but optimization may be required.

  • Straining: After the steeping period, strain the infusion through a fine-mesh sieve or cheesecloth to remove the plant material.

  • Analysis: The resulting cold infusion is ready for analysis. Quantification of this compound would ideally be performed using a sensitive technique like UPLC-MS.[8]

Data Presentation

The following tables summarize quantitative data from a study on the cold water extraction of bioactive compounds from chamomile.[4]

Table 1: Optimized Cold Water Extraction Parameters for Polyphenols

ParameterOptimal Value
Temperature25°C
Extraction Time32 minutes
Solid-to-Solvent Ratio2.5 g chamomile per 100 mL water

Table 2: Bioactive Compound Classes Yielded Under Optimized Cold Water Extraction Conditions

Bioactive Compound ClassRelative Abundance
Hydroxybenzoic AcidsHigh
Hydroxycinnamic AcidsHigh
Flavonol DerivativesHigh

Table 3: Antioxidant Activity of Optimized Cold Water Chamomile Extract

AssayResult
DPPH Radical Scavenging (IC50)3.8 mg/mL

Note: The IC50 value is expressed in terms of the concentration of dry chamomile used in the extraction.[4]

Mandatory Visualizations

Experimental Workflow

G Diagram 1: Experimental Workflow for Cold Water Extraction start Start: Dried Chamomile Flowers weigh Weigh 2.5 g of Chamomile start->weigh crush Optional: Gently Crush Flowers weigh->crush extract Add 100 mL Deionized Water Stir for 32 min at 25°C crush->extract filter Filter to Separate Aqueous Extract extract->filter analyze Analyze Bioactive Compounds (e.g., HPLC-DAD, UPLC-MS) filter->analyze store Store Extract at 4°C in Dark filter->store end End analyze->end store->end

Caption: Diagram 1: Workflow for cold water extraction.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been shown to inhibit NF-κB transcriptional activity.[6]

G Diagram 2: Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB (p50/p65) Ub Ubiquitination IκB->Ub NF-κB->IκB inhibited by NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc translocates Proteasome Proteasome Proteasome->NF-κB releases Ub->Proteasome degradation DNA DNA NF-κB_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Diagram 2: Canonical NF-κB signaling pathway.

Hypothesized Mechanism of this compound Action

Based on existing literature, this compound is thought to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]

G Diagram 3: Hypothesized this compound Anti-inflammatory Action This compound This compound IKK_Complex IKK Complex Activation This compound->IKK_Complex Inhibits IκB_Degradation IκB Degradation IKK_Complex->IκB_Degradation NFkB_Activation NF-κB Nuclear Translocation IκB_Degradation->NFkB_Activation Inflammatory_Response Inflammatory Gene Expression (e.g., Cytokines, Chemokines) NFkB_Activation->Inflammatory_Response

Caption: Diagram 3: this compound's inhibitory effect on NF-κB.

Discussion and Further Considerations

  • This compound Quantification: The primary challenge in utilizing cold water extraction for this compound is the lack of established quantitative data. Researchers aiming to quantify this compound in cold water extracts should employ highly sensitive analytical techniques such as UPLC-MS.[8] The development of a validated analytical method is crucial for standardization and quality control.

  • Stability of this compound: Sesquiterpene lactones, as a class, are generally more stable in neutral to slightly acidic conditions and at lower temperatures.[5] Cold water extraction aligns with these principles, thereby theoretically preserving this compound better than heat-based methods. However, the long-term stability of this compound in aqueous solutions, even at low temperatures, requires further investigation.

  • Optimization for this compound: The provided protocol is optimized for polyphenols. To specifically target this compound, further optimization of parameters such as pH, extraction time, and particle size of the plant material may be necessary. Given this compound's reported low water solubility, the efficiency of its extraction into pure cold water may be limited.[9]

  • Comprehensive Bioactivity: While this compound is a compound of significant interest, the therapeutic effects of chamomile extracts are likely due to the synergistic action of a multitude of compounds.[1] Cold water extraction provides a broad spectrum of water-soluble phytochemicals, which may contribute to the overall bioactivity of the extract.

Conclusion

Cold water extraction is a promising technique for obtaining bioactive compounds from Matricaria chamomilla while preserving their native structures, which is particularly relevant for thermolabile molecules like this compound. The provided protocols offer a starting point for researchers to explore the potential of cold water chamomile extracts. While a detailed protocol for maximizing polyphenol yield is available, further research is warranted to specifically quantify and optimize the extraction of this compound using this method. The elucidation of the precise mechanisms by which this compound and other chamomile constituents modulate inflammatory pathways remains an active and important area of research for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Separation of Matricin and Chamazulene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin and its thermal artifact, chamazulene, are two key bioactive sesquiterpenoids found in German chamomile (Matricaria recutita L.). This compound, a colorless proazulene, is known for its anti-inflammatory properties. During steam distillation or exposure to heat and acidic conditions, this compound is converted into the intensely blue-colored chamazulene, which also possesses significant anti-inflammatory and antioxidant activities[1]. The accurate separation and quantification of both this compound and chamazulene are crucial for the quality control of chamomile extracts, for studying the degradation kinetics of this compound, and for the development of phytopharmaceuticals with standardized active compound content.

These application notes provide detailed protocols for the analytical separation of this compound and chamazulene using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Chemical Transformation of this compound to Chamazulene

The conversion of this compound to chamazulene is a critical factor to consider during sample preparation and analysis. The process is initiated by heat and acidic conditions, leading to the formation of chamazulene carboxylic acid, which then decarboxylates to yield chamazulene[1].

G This compound This compound (Proazulene Sesquiterpene Lactone) Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Heat, Acidic Conditions (e.g., Steam Distillation) Chamazulene Chamazulene (Azulene) Chamazulene_Carboxylic_Acid->Chamazulene Decarboxylation

Caption: Conversion pathway of this compound to Chamazulene.

Experimental Workflow

A general workflow for the analysis of this compound and chamazulene in chamomile involves careful sample preparation to either preserve or intentionally convert this compound, followed by chromatographic separation and detection.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Plant_Material Chamomile Flowers (Matricaria recutita L.) Extraction Extraction Plant_Material->Extraction HPLC HPLC-DAD/UPLC Extraction->HPLC GCMS GC-MS Extraction->GCMS TLC TLC Extraction->TLC Quantification Quantification & Data Analysis HPLC->Quantification GCMS->Quantification TLC->Quantification

Caption: General experimental workflow for this compound and Chamazulene analysis.

Experimental Protocols

Sample Preparation

The choice of extraction method is critical and depends on the analytical goal. To analyze this compound, mild extraction conditions are necessary to prevent its degradation. For chamazulene analysis in essential oils, distillation methods are employed.

Protocol 1.1: Mild Extraction for this compound and Chamazulene Analysis

This protocol is designed to preserve the native this compound content.

  • Objective: To extract this compound and any existing chamazulene from chamomile flowers with minimal degradation of this compound.

  • Apparatus:

    • Grinder

    • Shaker or sonicator

    • Centrifuge

    • Rotary evaporator

  • Reagents:

    • Dried chamomile flowers

    • Methanol or 70% aqueous ethanol[2]

  • Procedure:

    • Grind dried chamomile flowers to a fine powder.

    • Weigh 5 g of the powdered plant material into a flask.

    • Add 100 mL of methanol or 70% aqueous ethanol.

    • Macerate the mixture on a shaker at room temperature for 24 hours, protected from light[2]. Alternatively, perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (below 40°C).

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator.

    • Redissolve the dried extract in a known volume of the initial solvent for analysis.

Protocol 1.2: Hydrodistillation for Chamazulene Analysis in Essential Oil

This protocol is for the extraction of chamomile essential oil, where this compound is converted to chamazulene.

  • Objective: To extract chamomile essential oil rich in chamazulene.

  • Apparatus:

    • Clevenger-type apparatus

  • Reagents:

    • Fresh or dried chamomile flowers

    • Distilled water

  • Procedure:

    • Place 100 g of chamomile flowers in the distillation flask of a Clevenger-type apparatus.

    • Add 1 L of distilled water.

    • Heat the mixture to boiling and collect the essential oil for 3 hours.

    • Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

    • Store the essential oil at 4°C in a sealed, dark vial.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC with Diode-Array Detection (DAD) is a suitable method for the simultaneous quantification of this compound and chamazulene. This compound, being a sesquiterpene lactone, and chamazulene, an azulene, have distinct chromophores allowing for their selective detection.

Protocol 2.1: Simultaneous Analysis of this compound and Chamazulene by HPLC-DAD

  • Instrumentation:

    • HPLC or UPLC system with a binary pump, autosampler, column oven, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 1.8 µm particle size)[3].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program should be optimized to separate the less polar chamazulene from the more polar this compound. A suggested starting point is: 0-2 min, 40% B; 2-12 min, 40-95% B; 12-15 min, 95% B; 15-16 min, 95-40% B; 16-20 min, 40% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 2-5 µL.

    • Detection: DAD detection at 255 nm for this compound and 605 nm for chamazulene. A full scan from 200-700 nm is recommended for peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for analyzing the volatile components of chamomile essential oil, including chamazulene. Direct analysis of underivatized this compound by GC-MS is challenging due to its thermal lability.

Protocol 3.1: Analysis of Chamazulene by GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[4].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 3 min, then ramp at 5°C/min to 250°C and hold for 5 min[4].

    • Injection Mode: Split (e.g., 30:1).

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

      • Ionization Energy: 70 eV.

      • Scan Range: m/z 40-500.

  • Sample Preparation: Dilute essential oil samples in n-hexane (e.g., 1:100 v/v).

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for the qualitative analysis of this compound and chamazulene.

Protocol 4.1: TLC Separation of this compound and Chamazulene

  • Stationary Phase: TLC plates coated with silica gel 60 F254.

  • Mobile Phase: A mixture of non-polar and moderately polar solvents. A good starting point for development is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v or 7:3 v/v).

  • Sample Application: Apply 5-10 µL of the extract or essential oil as a spot or band.

  • Development: Develop the plate in a saturated chamber until the solvent front reaches about 1 cm from the top.

  • Visualization:

    • Observe the plate under UV light at 254 nm. This compound may show quenching.

    • Chamazulene will be visible as a distinct blue spot without any derivatization.

    • For this compound visualization, spray the plate with an anisaldehyde-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes. Sesquiterpene lactones typically appear as violet, blue, or green spots[5][6].

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and chamazulene. Note that these values are compiled from various sources and may differ based on the specific instrumentation and conditions used.

Table 1: HPLC-DAD Quantitative Data

CompoundExpected Retention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compound8 - 12>0.998~0.5~1.595 - 105
Chamazulene15 - 20>0.999~0.1~0.397 - 103

Table 2: GC-MS Quantitative Data for Chamazulene

CompoundRetention Index (RI) on HP-5MSLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Chamazulene1480 - 1510>0.999~0.05~0.1596 - 104

Table 3: TLC Rf Values

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization
This compound8:2 v/v0.3 - 0.4Anisaldehyde-sulfuric acid (violet/blue spot)
Chamazulene8:2 v/v0.7 - 0.8Visible blue spot

Note: The quantitative data in Tables 1 and 2 are representative values based on typical performance for similar compounds and should be determined for each specific analytical method validation[7][8][9][10][11].

References

Application Note: Using Matricin in Cell Culture for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matricin is a natural sesquiterpene lactone found in the flower heads of German chamomile (Matricaria recutita L.), a plant with a long history in traditional medicine for treating inflammatory conditions.[1] Modern research has identified this compound as a pro-drug that contributes significantly to chamomile's anti-inflammatory effects.[1][2] In vitro studies have demonstrated that this compound can modulate key inflammatory pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[2][3] This activity makes this compound a compound of interest for developing novel anti-inflammatory therapeutics.

This application note provides detailed protocols for utilizing this compound in cell culture-based anti-inflammatory assays. The primary model described uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to mimic an inflammatory response.[4][5] Methodologies for assessing cytotoxicity, quantifying key inflammatory mediators (NO, TNF-α, IL-6), and analyzing the expression of inflammatory enzymes (COX-2, iNOS) are presented.

Principle of the Assay

The assay is based on the principle of inducing an inflammatory response in macrophages using LPS, a component of the outer membrane of Gram-negative bacteria.[4] LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that lead to the activation of transcription factors like NF-κB.[6] This activation results in the increased expression and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (via COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8][9] this compound is introduced to the cell culture prior to or concurrently with LPS stimulation to evaluate its ability to suppress the production of these inflammatory markers.

Signaling Pathways and Experimental Workflow

This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.[2] By preventing NF-κB activation, this compound downregulates the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[7][10]

Matricin_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Releases This compound This compound This compound->NFkB_nuc Inhibits Transcriptional Activity DNA κB Site (DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Experimental_Workflow cluster_assays Downstream Assays start Start seed Seed RAW 264.7 Cells (e.g., 96-well or 6-well plates) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Pre-treat with this compound (Various Concentrations) for 1-2h incubate1->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant & Lyse Cells incubate2->collect viability Cell Viability (MTT Assay on remaining cells) collect->viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa western Western Blot (iNOS, COX-2, p-IκBα) collect->western analysis Data Analysis & Interpretation viability->analysis no_assay->analysis elisa->analysis western->analysis

References

Application Notes and Protocols for Matricin in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a natural sesquiterpene lactone found in German chamomile (Matricaria chamomilla), a plant long recognized for its medicinal properties. While research on isolated this compound is ongoing, its close relationship with chamazulene, a derivative with demonstrated antioxidant effects, and its own emerging anti-inflammatory properties make it a compound of significant interest in the study of oxidative stress and related pathologies. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic diseases. This document provides an overview of the current understanding of this compound's application in oxidative stress research, focusing on its mechanism of action and providing protocols for relevant experimental models.

Data Presentation

While direct quantitative data on the antioxidant activity of isolated this compound is limited in publicly available literature, the antioxidant capacity of its well-known derivative, chamazulene, has been evaluated. Chamazulene is formed from this compound during processes like steam distillation of chamomile flowers. The following table summarizes the reported antioxidant activity of chamazulene from various assays.

CompoundAssayIC50 ValueReference CompoundReference Compound IC50
ChamazuleneABTS3.7 µg/mLBHT6.2 µg/mL
α-tocopherol11.5 µg/mL
ChamazuleneTotal Antioxidant Capacity6.4 µg/mLAscorbic acid12.8 µg/mL
α-tocopherol20.5 µg/mL
BHT30.8 µg/mL

Note: Lower IC50 values indicate higher antioxidant activity.

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response and is intricately linked with oxidative stress. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, including reactive oxygen species (ROS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation and cell survival.

This compound has been observed to inhibit the activation of NF-κB in human endothelial cells, thereby reducing the expression of downstream inflammatory markers like Intercellular Adhesion Molecule-1 (ICAM-1).[1] By modulating the NF-κB pathway, this compound can potentially mitigate the inflammatory consequences of oxidative stress.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Releases Nucleus Nucleus NFkB_n->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation Induces This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Materials:

    • This compound

    • DPPH (stable free radical)

    • Methanol or Ethanol (spectroscopy grade)

    • 96-well microplate

    • Microplate reader

    • Ascorbic acid or Trolox (positive control)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

    • In a 96-well plate, add a specific volume of the this compound dilutions to the wells.

    • Add the same volume of the DPPH solution to each well.

    • Include control wells containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

2. Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from an induced oxidative insult.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium and supplements

    • 96-well black, clear-bottom cell culture plates

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical generator

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader

    • Quercetin (positive control)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and grow to confluency.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C. Include control wells (cells with DCFH-DA but no this compound) and a quercetin standard curve.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 600 µM AAPH solution to all wells to induce oxidative stress.

    • Immediately measure the fluorescence intensity kinetically every 5 minutes for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • CAA values can be expressed as quercetin equivalents.

Experimental Workflow Diagram

Experimental_Workflow start Start in_vitro In Vitro Antioxidant Assays start->in_vitro cell_based Cell-Based Oxidative Stress Model start->cell_based dpph DPPH Radical Scavenging Assay in_vitro->dpph ic50 Determine IC50 Value dpph->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis cell_culture Culture Cells (e.g., HepG2) cell_based->cell_culture treatment Treat with this compound cell_culture->treatment oxidative_stress Induce Oxidative Stress (e.g., AAPH) treatment->oxidative_stress measurement Measure Biomarkers (ROS, NF-κB activation) oxidative_stress->measurement measurement->data_analysis end End data_analysis->end

General experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising area of investigation for its potential role in mitigating oxidative stress and inflammation. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism through which it can influence cellular responses to oxidative insults. While direct antioxidant data for this compound is still emerging, the established antioxidant properties of its derivative, chamazulene, further support its relevance in this field. The protocols provided herein offer standardized methods for researchers to further explore the antioxidant and cytoprotective effects of this compound in various oxidative stress research models. Future studies should focus on elucidating the direct radical scavenging activity of isolated this compound and its effects on a broader range of oxidative stress biomarkers in both in vitro and in vivo models.

References

Application Notes and Protocols for the Isolation of Matricin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a sesquiterpene lactone found in various plants, most notably German chamomile (Matricaria recutita) and yarrow (Achillea millefolium). It is a colorless compound that is recognized for its anti-inflammatory properties. Notably, this compound is the precursor to chamazulene, a blue-violet compound formed during steam distillation, which also possesses anti-inflammatory and antioxidant activities.[1][2][3] The instability of this compound, particularly its sensitivity to heat and acidic conditions, presents a significant challenge in its isolation.[2][4] Therefore, milder extraction and purification techniques are required to obtain this compound in its native form for research and drug development purposes.[4] Recent studies have also indicated that this compound may exert its biological effects through the modulation of specific cellular signaling pathways, such as the MEK-JAK2-STAT3 pathway, highlighting its potential as a therapeutic agent.[1]

This document provides detailed protocols for the isolation of this compound from plant material, a summary of quantitative data from various extraction methods, and a visualization of the experimental workflow and a relevant signaling pathway.

Data Presentation: Comparison of Extraction Methods for this compound and Related Compounds

The choice of extraction method significantly impacts the yield and integrity of this compound. The following table summarizes quantitative data from different extraction techniques applied to Matricaria recutita and Achillea millefolium. It is important to note that many studies focus on the yield of chamazulene, the degradation product of this compound, which can be an indirect indicator of the initial this compound content.

Extraction MethodPlant MaterialSolvent/ConditionsKey FindingsReference
Supercritical Fluid Extraction (SFE) Matricaria recutita flower headsSupercritical CO2; 250 bar, 40°COptimal conditions for efficient extraction of this compound. Yields are generally higher than conventional methods, and the lower temperature preserves the compound.[1]
Solvent Extraction Matricaria recutita dried flowersDichloromethaneStirred for 8 hours at room temperature. Yields a yellow-brown gel-like extract.[5]
Ultrasound-Assisted Extraction (UAE) Achillea millefoliumChloroform20 minutes of ultrasound treatment yielded the best results for sesquiterpene lactones.[6]
Microwave-Assisted Extraction (MAE) Achillea millefoliumChloroform20 seconds of microwave irradiation provided a good yield of sesquiterpene lactones.[6]
Hydrodistillation Matricaria recutita dried flowersWater, 1% salineYield of essential oil is 0.4-0.6% w/v. This compound is largely converted to chamazulene.[5]
Soxhlet Extraction Matricaria chamomillaMethylene chloride, n-hexaneExtraction for approximately 6 hours.[4]

Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive guide for the isolation of this compound.

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This method is recommended for obtaining high-purity this compound due to its mild operating temperatures, which prevent degradation.

1. Plant Material Preparation:

  • Use dried and finely ground flower heads of Matricaria recutita or aerial parts of Achillea millefolium.
  • Ensure the plant material has a low moisture content (less than 10%).

2. SFE System Setup:

  • Load the ground plant material into the extraction vessel of the SFE system.
  • Set the extraction parameters:
  • Pressure: 250 bar[1]
  • Temperature: 40°C[1]
  • CO2 Flow Rate: 0.3 kg/h [4]
  • Extraction Time: 3 hours[4]
  • Set the separator conditions to 15 bar and 25°C to effectively precipitate the extracted compounds.[4]

3. Extraction and Collection:

  • Begin the flow of supercritical CO2 through the extraction vessel.
  • The extract will be collected in the separator.
  • After the extraction is complete, carefully collect the crude extract from the separator. The extract will be a waxy or oily residue.

4. Post-Extraction:

  • Store the crude extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation prior to purification.

Protocol 2: Cold Solvent Extraction of this compound

This protocol uses organic solvents at room temperature to minimize the thermal degradation of this compound.

1. Plant Material Preparation:

  • Use dried and powdered flower heads of Matricaria recutita.
  • A recommended ratio is 20 g of plant powder to 60 mL of solvent.[5]

2. Extraction:

  • Place the powdered plant material in an Erlenmeyer flask.
  • Add dichloromethane to the flask.[5]
  • Stir the mixture with a mechanical stirrer for 8 hours at room temperature.[5]

3. Filtration and Concentration:

  • Filter the mixture to separate the plant debris from the solvent extract.
  • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., < 35°C).
  • The resulting crude extract will be a yellow-brown, gel-like material.[5]

4. Storage:

  • Store the crude extract in a refrigerator or freezer at 4°C or below.[5]

Protocol 3: Purification of this compound using Column Chromatography

This protocol is for the purification of this compound from the crude extract obtained from either SFE or solvent extraction.

1. Preparation of the Column:

  • Use silica gel as the stationary phase.
  • Pack a glass column with silica gel slurried in a non-polar solvent like n-hexane.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane or n-hexane).
  • Carefully load the dissolved sample onto the top of the silica gel column.

3. Elution:

  • Begin elution with a non-polar solvent such as dichloromethane.[5]
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate.[5]
  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the separation using Thin Layer Chromatography (TLC) on silica gel plates.[5]
  • Use a mobile phase such as dichloromethane or a mixture of chloroform and toluene (3:1 v/v) to develop the TLC plates.[5]
  • Visualize the spots under UV light or by spraying with a suitable reagent (e.g., 5% sulfuric acid in ethanol followed by 1% vanillin in ethanol).[5]
  • Combine the fractions that contain pure this compound based on the TLC analysis.

5. Final Purification and Characterization:

  • For higher purity, a second chromatographic step such as preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.[5]
  • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (Matricaria recutita or Achillea millefolium) drying Drying and Grinding plant_material->drying extraction Extraction drying->extraction sfe Supercritical Fluid Extraction (CO2, 40°C, 250 bar) extraction->sfe solvent_ext Cold Solvent Extraction (Dichloromethane, RT) extraction->solvent_ext crude_extract Crude this compound Extract sfe->crude_extract solvent_ext->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel) purification->column_chrom hplc HPLC / Prep-TLC (Further Purification) column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Analysis pure_this compound->analysis hplc_analysis HPLC-DAD analysis->hplc_analysis gcms_analysis GC-MS analysis->gcms_analysis nmr_analysis NMR analysis->nmr_analysis

Caption: Experimental workflow for the isolation and purification of this compound.

MEK-JAK2-STAT3 Signaling Pathway

signaling_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat3 STAT3 jak2->stat3 Phosphorylation mek MEK mek->jak2 Modulation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) nucleus->gene_transcription Activation This compound This compound This compound->jak2 Modulation This compound->mek Modulation This compound->stat3 Modulation

Caption: this compound's modulation of the MEK-JAK2-STAT3 signaling pathway.

References

Application Notes and Protocols for the GC-MS Analysis of Matricin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a sesquiterpene lactone found in German chamomile (Matricaria chamomilla L.) and other plants of the Asteraceae family. It is a non-volatile and colorless compound that is known to be a prodrug to the more widely known chamazulene and chamazulene carboxylic acid, which are responsible for the characteristic blue color and anti-inflammatory properties of chamomile essential oil.[1] The analysis of this compound and its derivatives is crucial for understanding the pharmacological effects of chamomile extracts and for the quality control of herbal medicinal products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds, particularly after appropriate derivatization to increase their volatility.

These application notes provide detailed protocols for the extraction, derivatization, and GC-MS analysis of this compound derivatives, along with a summary of quantitative data and a depiction of the relevant biological signaling pathway.

Data Presentation

The quantitative analysis of underivatized this compound by GC-MS is challenging due to its low volatility. Analysis is typically focused on its more volatile derivatives or degradation products, such as chamazulene, especially in essential oils. For the analysis of this compound itself, derivatization is necessary. The following table summarizes representative quantitative data for chamazulene found in chamomile essential oils from various sources, analyzed by GC-MS.

Table 1: Representative Quantitative Analysis of Chamazulene in Chamomile Essential Oil by GC-MS

Sample OriginPlant PartExtraction MethodChamazulene ConcentrationReference
Xinjiang, ChinaFlowersNot Specified0.71 µg/mL[2][3]
Shandong, ChinaFlowersNot Specified2.14 µg/mL[2][3]
Hebei, ChinaFlowersNot Specified0.45 µg/mL[2][3]
GermanyFlowersNot Specified0.22 µg/mL[2][3]
North East IndiaFlowersSteam Distillation5.42% of total oil[4]
North East IndiaFlowersHydrodistillation4.82% of total oil[4]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of sesquiterpene lactones, including this compound, from dried plant material.

Materials:

  • Dried and powdered chamomile flowers

  • Methanol or ethanol (analytical grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol or ethanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent.

  • Pool all the supernatants.

  • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., pyridine or ethyl acetate) for derivatization.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.

Derivatization: Trimethylsilylation (TMS) of this compound

Since this compound is a non-volatile sesquiterpene lactone, derivatization is required to increase its volatility for GC-MS analysis.[5] Trimethylsilylation is a common technique for this purpose.

Materials:

  • Dried plant extract

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the plant extract in the GC vial is completely dry. If necessary, evaporate any remaining solvent under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized sesquiterpene lactones. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min, hold for 2 minutes

    • Ramp to 280°C at 15°C/min, hold for 10 minutes

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 40-550

Data Analysis:

  • Identification of this compound derivatives can be achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns of the silylated compounds.[6][7][8][9]

  • Quantification can be performed using an internal standard method.

Visualization of Workflows and Pathways

experimental_workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Dried Chamomile Flowers extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Pyridine evaporation->reconstitution silylation Addition of BSTFA + TMCS reconstitution->silylation heating Heating (70°C) silylation->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk_complex activates ikb_nf_kb IκBα-NF-κB Complex ikk_complex->ikb_nf_kb phosphorylates IκBα ikb IκBα ubiquitination ikb->ubiquitination ubiquitination & degradation nf_kb NF-κB (p50/p65) nf_kb_n NF-κB (p50/p65) nf_kb->nf_kb_n translocates ikb_nf_kb->ikb phosphorylates This compound This compound Derivative This compound->ikk_complex inhibits ubiquitination->nf_kb releases dna DNA nf_kb_n->dna binds to gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription activates

Caption: this compound derivatives inhibit the NF-κB signaling pathway.[10][11][12][13][14]

References

Troubleshooting & Optimization

Technical Support Center: Matricin Preservation During Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Matricin degradation during steam distillation of plant materials, particularly chamomile (Matricaria chamomilla).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during steam distillation?

This compound is a colorless, thermolabile sesquiterpene lactone found in plants like chamomile. During traditional steam distillation, the combination of heat and water causes this compound to degrade into chamazulene carboxylic acid and subsequently into chamazulene.[1][2] While chamazulene is a valuable anti-inflammatory compound responsible for the characteristic blue color of chamomile oil, research focused on the properties and activity of this compound itself requires extraction methods that prevent this transformation.

Q2: What are the primary factors that influence this compound degradation during steam distillation?

The primary factors influencing this compound degradation are:

  • Temperature: Higher temperatures accelerate the conversion of this compound to chamazulene.

  • Distillation Time: Longer distillation times expose this compound to heat and steam for extended periods, increasing degradation.[1][3]

  • pH of the Distillation Water: The stability of sesquiterpene lactones like this compound can be pH-dependent. Acidic or alkaline conditions can catalyze degradation reactions.[4][5]

Q3: Are there alternative extraction methods that are more suitable for preserving this compound?

Yes, several alternative methods are reported to be more effective at preserving thermolabile compounds like this compound:

  • Supercritical CO2 Extraction: This method uses carbon dioxide under high pressure and at a relatively low temperature, which minimizes the thermal degradation of this compound.

  • Solvent Extraction: Using solvents like ethanol or methanol at low temperatures can effectively extract this compound without causing significant degradation.

  • Microwave-Assisted Hydrodistillation (MAHD): This technique can reduce extraction times and potentially lower the overall thermal stress on the plant material compared to conventional steam distillation.[6][7][8]

Q4: Can I modify my existing steam distillation protocol to better preserve this compound?

Yes, modifications to your steam distillation protocol can significantly reduce this compound degradation. Key strategies include lowering the distillation temperature by applying a vacuum, shortening the distillation time, and buffering the distillation water to a neutral pH.

Troubleshooting Guides

Issue 1: Low or no detectable this compound in the distillate.

Possible Cause Troubleshooting Step
Excessive Distillation Temperature Reduce the operating temperature. If possible, use vacuum steam distillation to lower the boiling point of water.[9][10][11][12]
Prolonged Distillation Time Optimize the distillation time. Conduct a time-course study to determine the point of maximum this compound yield before significant degradation occurs.[3][13]
Unfavorable pH of Distillation Water Measure and adjust the pH of the distillation water to a neutral range (pH 6.5-7.5) using appropriate buffers.[4]
Improper Plant Material Preparation Ensure the plant material is fresh or properly dried and stored to prevent enzymatic degradation of this compound prior to distillation.
Analytical Method Issues Verify the accuracy and sensitivity of your HPLC method for this compound quantification. Ensure proper standard preparation and column selection.[14][15][16][17][18][19][20][21]

Issue 2: Blue coloration of the distillate, indicating the presence of chamazulene.

Possible Cause Troubleshooting Step
Thermal Degradation of this compound This is a direct indicator of this compound degradation. Implement all the recommendations for Issue 1, focusing on reducing temperature and distillation time.
Presence of Oxidizing Agents Ensure the distillation apparatus is clean and free of any residual oxidizing agents. Use deoxygenated water for distillation where possible.

Experimental Protocols

Protocol 1: Standard Steam Distillation for Chamomile Essential Oil

This protocol is a typical method for extracting chamomile essential oil, which will likely result in the conversion of this compound to chamazulene.

  • Preparation of Plant Material:

    • Use 100g of dried chamomile flowers.

    • Gently grind the flowers to a coarse powder to increase the surface area for steam penetration.

  • Apparatus Setup:

    • Assemble a standard steam distillation apparatus with a 2L boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

    • Add 1L of deionized water to the boiling flask.

    • Place the ground chamomile flowers into the biomass flask.

  • Distillation:

    • Heat the boiling flask to generate steam.

    • Allow the steam to pass through the chamomile flowers for 4-6 hours.[3]

    • Collect the distillate, which will consist of the essential oil and hydrosol.

  • Extraction and Analysis:

    • Separate the essential oil from the hydrosol.

    • Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify chamazulene and other components.

    • Analyze the hydrosol and a sample of the essential oil for this compound content using High-Performance Liquid Chromatography (HPLC).[19][20][21][22]

Protocol 2: Modified Steam Distillation for this compound Preservation

This protocol incorporates modifications to minimize the degradation of this compound.

  • Preparation of Plant Material and Water:

    • Use 100g of fresh or freshly dried chamomile flowers.

    • Do not grind the flowers to minimize cell disruption and enzymatic activity.

    • Prepare 1L of a neutral pH buffer solution (e.g., phosphate buffer, pH 7.0) for the boiling flask.

  • Apparatus Setup:

    • Assemble a vacuum steam distillation apparatus. This will include a vacuum pump and a vacuum-tight setup.[10][11][12][23]

    • Add the buffered water to the boiling flask.

    • Place the whole chamomile flowers in the biomass flask.

  • Distillation:

    • Apply a vacuum to the system to reduce the pressure. A lower pressure will reduce the boiling point of water.[9][11][12]

    • Gently heat the boiling flask to generate steam at a lower temperature (e.g., 60-70°C).

    • Conduct the distillation for a shorter period, for example, 1-2 hours. Monitor the this compound content in the distillate at different time points to determine the optimal duration.

  • Extraction and Analysis:

    • Collect the distillate in a chilled receiving flask to quickly cool the condensate.

    • Immediately extract the distillate with a suitable solvent (e.g., ethyl acetate) to separate this compound from the aqueous phase.

    • Analyze the extract for this compound and chamazulene content using a validated HPLC method.[14][15][16][17][18]

Data Presentation

Table 1: Effect of Distillation Time on Chamomile Essential Oil Yield and Composition

Distillation Time (minutes)Essential Oil Yield ( g/1000g of flowers)Chamazulene (%)α-Bisabolol oxide A (%)
30~0.5LowHigh
60~1.0IncreasingDecreasing
120~1.8IncreasingDecreasing
240~2.5HighLow
480~3.0Very HighVery Low
720~3.1MaximumMinimal

Data synthesized from literature to show general trends.[13]

Table 2: Comparison of Extraction Methods on Chamomile Essential Oil Yield and Chamazulene Content

Extraction MethodEssential Oil Yield (% v/w)Chamazulene Content (%)This compound Preservation
Steam Distillation (SD)~0.03~1.67Low
Microwave-Assisted Hydrodistillation (MAHD)~0.083~15.08Moderate
Supercritical CO2 ExtractionHigher than SDLow (if not thermally treated)High
Solvent Extraction (e.g., Ethanol)VariesVery LowVery High

Data synthesized from multiple sources to provide a comparative overview.[6][8]

Visualizations

Matricin_Degradation_Pathway This compound This compound (Colorless Sesquiterpene) Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid + Heat + Water Chamazulene Chamazulene (Blue-Violet Pigment) Chamazulene_Carboxylic_Acid->Chamazulene + Heat - CO2

Caption: Degradation pathway of this compound to chamazulene during steam distillation.

Experimental_Workflows cluster_0 Standard Steam Distillation cluster_1 This compound-Preserving Steam Distillation A1 Grind Dried Chamomile A2 Steam Distillation (4-6 hours, atmospheric pressure) A1->A2 A3 Collect Distillate A2->A3 A4 Analyze for Chamazulene (GC-MS) & this compound (HPLC) A3->A4 B1 Use Whole Fresh/Dried Chamomile + Buffered Water (pH 7) B2 Vacuum Steam Distillation (1-2 hours, reduced temperature) B1->B2 B3 Collect in Chilled Flask B2->B3 B4 Immediate Solvent Extraction & HPLC Analysis for this compound B3->B4

Caption: Comparison of standard and this compound-preserving steam distillation workflows.

Logical_Relationships Matricin_Yield High this compound Yield Low_Temp Low Temperature Low_Temp->Matricin_Yield Short_Time Short Distillation Time Short_Time->Matricin_Yield Neutral_pH Neutral pH Neutral_pH->Matricin_Yield Vacuum Vacuum Application Vacuum->Low_Temp enables

Caption: Key factors influencing a high yield of this compound during steam distillation.

References

Optimizing HPLC Parameters for Matricin Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Matricin.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Question: Why am I seeing no peak or a very small peak for this compound?

Answer:

The absence or low intensity of the this compound peak can be attributed to several factors, primarily its inherent instability. This compound is a thermolabile compound and can easily degrade, especially during sample preparation and analysis.[1][2][3]

Troubleshooting Steps:

  • Sample Preparation:

    • Avoid Heat: Use non-thermal extraction methods like sonication or maceration with a suitable solvent (e.g., methanol or ethanol) at room temperature or below.[4][5] High temperatures, such as those used in Soxhlet extraction or steam distillation, will cause this compound to degrade into chamazulene and other byproducts.[1][3][6]

    • Solvent Choice: Ensure the extraction solvent is of high purity (HPLC grade) to prevent interference from impurities.

    • Filtration: Filter the sample extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could block the column.

  • HPLC System and Method Parameters:

    • Injection Volume: Consider increasing the injection volume to enhance the signal, but be mindful of potential peak broadening.

    • Detector Wavelength: The optimal UV detection wavelength for this compound is not definitively established in the literature, but a starting point could be around 254 nm, a common wavelength for the analysis of phenolic and flavonoid compounds in chamomile.[5] It is advisable to run a UV-Vis scan of a this compound standard to determine its maximum absorbance wavelength.

    • Mobile Phase Compatibility: Ensure this compound is soluble in the initial mobile phase composition to prevent precipitation on the column.

Question: My this compound peak is showing significant tailing. What could be the cause?

Answer:

Peak tailing is a common issue in HPLC and can be caused by interactions between the analyte and active sites on the column, or by issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH:

    • Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase can help to protonate silanol groups on the silica support, reducing peak tailing.[5]

  • Column Condition:

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).

    • Column Degradation: The column itself may be degraded. If flushing does not resolve the issue, consider replacing the column.

  • Sample Solvent:

    • Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.

Question: The retention time for my this compound peak is shifting between injections. What should I do?

Answer:

Retention time shifts can be caused by a variety of factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration. For gradient elution, a longer equilibration time may be necessary.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Prepare the mobile phase accurately and consistently for each run. Inaccurate mixing of solvents can lead to shifts in retention time.

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and retention time shifts. Degas the mobile phase using sonication or an inline degasser.

  • Pump Performance:

    • Flow Rate Fluctuation: Check the pump for leaks and ensure it is delivering a constant flow rate. A fluctuating flow rate will directly impact retention times.

    • Check Valves: Worn or dirty check valves can cause pressure fluctuations and inconsistent flow rates.

  • Column Temperature:

    • Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a consistent temperature.

Question: I am observing a blue color in my sample extract and seeing a large, late-eluting peak. Is this related to this compound?

Answer:

Yes, this is a strong indication that your this compound has degraded into chamazulene. This compound itself is colorless, while chamazulene has a characteristic blue-violet color.[1][3][6] Chamazulene is less polar than this compound and will therefore have a longer retention time on a reversed-phase C18 column.

Troubleshooting Steps:

  • Review Sample Preparation: As mentioned previously, avoid any exposure to heat during extraction and sample handling.

  • Sample Storage: Store extracts in a cool, dark place to minimize degradation. If possible, analyze the samples immediately after preparation.

  • Simultaneous Analysis: If the degradation cannot be completely avoided, you may need to develop a method to quantify both this compound and chamazulene simultaneously. This would involve a gradient elution method to separate the more polar this compound from the less polar chamazulene.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: Based on methods for other compounds in chamomile, a good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, both with an acid modifier like 0.1% formic acid or TFA.[5] A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are common. Detection can be initially set at 254 nm.

Q2: How can I prepare a chamomile sample for this compound analysis?

A2: A recommended procedure is ultrasonic extraction. Weigh a known amount of dried and powdered chamomile flowers, add a measured volume of methanol or ethanol, and sonicate at room temperature for a set period (e.g., 30 minutes). Centrifuge the mixture and filter the supernatant through a 0.45 µm or 0.22 µm filter before injection.[4]

Q3: What type of HPLC column is best for this compound analysis?

A3: A C18 column is the most common choice for the analysis of compounds in chamomile extracts and is a suitable starting point for this compound.[5][7] These columns provide good retention and separation for a wide range of polar and non-polar compounds.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method is to use a certified reference standard of this compound. Spiking your sample with the standard should result in an increase in the height of the corresponding peak. Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) can be used to confirm the identity of the peak by its mass-to-charge ratio.

Q5: My baseline is noisy. What are the common causes?

A5: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Degas the mobile phase and prime the pump.

  • Contaminated mobile phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

  • Detector issues: The detector lamp may be failing, or the flow cell could be dirty.

  • Pump pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise.

Data Presentation

The following tables provide a summary of typical HPLC parameters used for the analysis of compounds in chamomile, which can be adapted for this compound analysis.

Table 1: Recommended HPLC Column and Mobile Phase Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.05% TFA
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.05% TFA
Gradient Start with a higher percentage of A, gradually increase B
Flow Rate 1.0 mL/min
Column Temperature 25 - 35 °C

Table 2: Typical Method Validation Parameters for Chamomile Constituents

ParameterTypical Value
Linearity (r²) > 0.999
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 3%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent

Note: These values are based on published methods for other chamomile constituents and should be validated specifically for this compound.[5][8][9]

Experimental Protocols

Protocol 1: Sample Preparation from Chamomile Flowers

  • Accurately weigh approximately 1.0 g of dried, powdered chamomile flowers into a suitable flask.

  • Add 20 mL of HPLC-grade methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Store the vial at 4 °C in the dark until analysis.

Protocol 2: General Purpose HPLC Method for this compound Screening

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

    • 40-50 min: Equilibrate at 95% A, 5% B

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue Identify the Primary Issue start->issue no_peak No or Small this compound Peak issue->no_peak No Peak peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) issue->peak_shape Peak Shape Issue retention_time Retention Time Shift issue->retention_time RT Shift check_degradation Check for Degradation (Blue color, late peak?) no_peak->check_degradation optimize_sample_prep Optimize Sample Prep (Avoid heat, fresh sample) check_degradation->optimize_sample_prep Yes check_detection Verify Detection Wavelength (Run UV-Vis scan) check_degradation->check_detection No end Issue Resolved optimize_sample_prep->end increase_injection Increase Injection Volume check_detection->increase_injection increase_injection->end check_mobile_phase Adjust Mobile Phase (pH, modifier) peak_shape->check_mobile_phase check_column_health Assess Column Health (Flush, check for overload) peak_shape->check_column_health check_sample_solvent Match Sample Solvent to Mobile Phase peak_shape->check_sample_solvent check_mobile_phase->end check_column_health->end check_sample_solvent->end check_equilibration Ensure Proper Column Equilibration retention_time->check_equilibration check_mp_prep Verify Mobile Phase Preparation & Degassing retention_time->check_mp_prep check_pump Inspect Pump Performance (Flow rate, leaks) retention_time->check_pump check_temp Control Column Temperature retention_time->check_temp check_equilibration->end check_mp_prep->end check_pump->end check_temp->end

Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.

Experimental_Workflow start Start: Sample Preparation weigh_sample Weigh Dried Chamomile Powder start->weigh_sample add_solvent Add Methanol/Ethanol weigh_sample->add_solvent extract Ultrasonic Extraction (Room Temperature) add_solvent->extract centrifuge Centrifuge to Separate Solids extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc_analysis HPLC Analysis filter->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Report Results data_processing->end

Caption: A typical experimental workflow for the HPLC analysis of this compound from chamomile.

References

Technical Support Center: Maximizing Matricin Yield from Chamomile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of matricin from chamomile (Matricaria chamomilla L.). Our focus is on optimizing extraction protocols to maximize the yield of this valuable, yet unstable, sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: My chamomile extract is blue. Does this indicate a high this compound content?

A1: No, a blue color in your extract indicates the presence of chamazulene, not this compound. This compound itself is a colorless compound. The blue chamazulene is a degradation product of this compound that forms under elevated temperatures and acidic conditions during extraction processes like steam or hydrodistillation.[1][2] Therefore, a yellow or light-colored extract is more indicative of successful this compound preservation.[1]

Q2: Which extraction method is best for obtaining a high yield of this compound?

A2: Supercritical Fluid Extraction (SFE) with CO2 is generally considered the optimal method for maximizing this compound yield.[3][4] This technique uses moderate temperatures and pressures, which prevents the thermal degradation of this compound.[4] Low-temperature solvent extractions, such as maceration with ethanol at around 40°C, can also preserve this compound effectively, although SFE often yields a purer extract.[5]

Q3: What are the key factors that lead to the degradation of this compound during extraction?

A3: The primary factors causing this compound degradation are:

  • High Temperatures: Heat is a major catalyst for the conversion of this compound to chamazulene.[1][5] This is particularly problematic in methods like steam distillation.

  • Acidic pH: An acidic environment can also promote the transformation of this compound into chamazulene carboxylic acid and subsequently chamazulene.[1][2]

  • Presence of Water at High Temperatures: The combination of heat and water, as seen in hydrodistillation, facilitates the degradation pathway.

  • Extended Extraction Times: Longer exposure to suboptimal conditions (even moderate heat) can lead to cumulative degradation of this compound.

Q4: How should I properly store my chamomile extracts to preserve this compound?

A4: To ensure the stability of this compound in your extracts, it is recommended to store them in dark glass vials at low temperatures, ideally at 4°C or -20°C, to prevent potential degradation.[1][6] This minimizes exposure to light and heat, which can contribute to the degradation of sensitive compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound in the final extract. - High Extraction Temperature: Your extraction method may be too harsh, causing thermal degradation. - Inappropriate Solvent: The solvent used may not be efficient for this compound extraction. - Incorrect Analytical Method: The method used for quantification may not be suitable for this compound.- Switch to a low-temperature extraction method like Supercritical Fluid Extraction (SFE) or cold maceration. - For SFE, optimal conditions are often around 250 bar and 40°C.[3] - For solvent extraction, consider using ethanol or methanol at temperatures not exceeding 40°C.[5] - Use a validated HPLC method for this compound quantification.
The extract has a strong blue color. - Conversion of this compound to Chamazulene: This is a clear indicator that your extraction conditions are causing this compound to degrade. This is common with steam or hydrodistillation.[1][2]- Immediately switch to a non-thermal or low-temperature extraction technique. - If using distillation is unavoidable for other target compounds, be aware that this compound will be largely converted.
Inconsistent this compound yields between batches. - Variability in Plant Material: The this compound content in chamomile flowers can vary depending on the source, harvest time, and drying conditions. - Inconsistent Extraction Parameters: Minor variations in temperature, pressure, or extraction time can lead to different yields.- Source chamomile from a reputable supplier with consistent quality control. - Ensure that your extraction parameters are precisely controlled and monitored for each run. - Standardize the pre-treatment of the chamomile flowers, including drying and grinding.
Low overall extract yield. - Insufficient Extraction Time: The extraction may not be running long enough to extract all the desired compounds. - Improper Particle Size: If the chamomile flowers are not ground to an appropriate size, the solvent may not penetrate the plant material effectively. - Suboptimal Solvent-to-Feed Ratio: The amount of solvent used may not be sufficient for the quantity of plant material.- Optimize the extraction time by performing a kinetic study to determine the point of diminishing returns. - Grind the dried chamomile flowers to a uniform, fine powder to increase the surface area for extraction. - For solvent extraction, experiment with different solvent-to-feed ratios to ensure thorough extraction. A ratio of 6:1 (solvent to feed) has been used effectively.[5]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the impact of different extraction methods on the yield of this compound and its degradation product, chamazulene.

Extraction Method Typical Operating Conditions This compound Yield Chamazulene Yield Key Considerations
Supercritical Fluid Extraction (SFE) 40°C, 250 bar with CO2[3]HighVery Low / None[4]Excellent for preserving thermolabile compounds like this compound.[4]
Steam Distillation ~100°C with water/steamVery Low / NoneHighThe high temperature leads to almost complete conversion of this compound to chamazulene.[2]
Solvent Extraction (Maceration) 40°C with ethanol[5]Moderate to HighLowA good alternative to SFE, but solvent purity and removal are critical.
Soxhlet Extraction Dependent on solvent boiling point (e.g., n-hexane, methylene chloride)[1]Low to ModerateModerateThe continuous heating can still cause significant degradation of this compound.
Microwave-Assisted Hydrodistillation (MWHD) Microwave irradiation with waterLowHighWhile faster than conventional distillation, the generated heat still favors chamazulene formation.[1][7]

Experimental Protocols

Supercritical Fluid Extraction (SFE) for High this compound Yield

This protocol is optimized for the preservation of this compound.

a. Sample Preparation:

  • Use dried chamomile flower heads.

  • Grind the flower heads to a fine powder to ensure a uniform particle size and increase the surface area for extraction.

b. SFE System Parameters:

  • Extractor Temperature: 40°C

  • Pressure: 250 bar[3]

  • Solvent: Supercritical Carbon Dioxide (CO2)

  • Flow Rate: Maintain a consistent CO2 flow rate (e.g., 0.3 kg/h for a laboratory scale system).[1]

  • Extraction Time: 2-3 hours.[1]

  • Separator Conditions: 15 bar and 25°C to efficiently separate the extract from the CO2.[1]

c. Post-Extraction:

  • Collect the extract in a dark glass vial.

  • Store immediately at 4°C to prevent degradation.[6]

Low-Temperature Solvent Extraction (Maceration)

This protocol provides a simpler, alternative method for obtaining this compound-rich extracts.

a. Sample Preparation:

  • Weigh the desired amount of dried, powdered chamomile flowers.

b. Extraction Procedure:

  • Place the chamomile powder in a sealed flask.

  • Add ethanol as the solvent. A solvent-to-feed ratio of 6:1 is a good starting point.[5]

  • Place the flask in a temperature-controlled shaker or water bath set to 40°C.[5]

  • Agitate the mixture for a defined period, for example, 4 hours.[5]

  • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Evaporate the solvent from the extract under a vacuum at a low temperature (e.g., below 40°C) to obtain the final extract.

c. Storage:

  • Store the final extract in a dark, airtight container at 4°C.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurate quantification of this compound.

a. Sample Preparation:

  • Accurately weigh a portion of the dried extract.

  • Dissolve the extract in a suitable solvent, such as methanol or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

b. HPLC Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detector set at a wavelength where this compound has significant absorbance.

  • Standard: Use a certified reference standard of this compound for calibration and quantification.

Visualizations

Matricin_Degradation_Pathway This compound This compound (Colorless) Chamazulene_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Acid Heat, Acid Chamazulene Chamazulene (Blue) Chamazulene_Acid->Chamazulene Decarboxylation (Heat)

Caption: Degradation pathway of this compound to chamazulene.

Extraction_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction Drying Drying of Chamomile Flowers Grinding Grinding to Fine Powder Drying->Grinding SFE Supercritical Fluid Extraction (40°C, 250 bar) Grinding->SFE Solvent_Ext Low-Temp Solvent Extraction (e.g., Ethanol at 40°C) Grinding->Solvent_Ext Analysis HPLC Analysis for this compound SFE->Analysis Solvent_Removal Solvent Removal (Under Vacuum) Solvent_Ext->Solvent_Removal Solvent_Removal->Analysis Storage Storage at 4°C in Dark Analysis->Storage

Caption: Workflow for this compound-preserving extraction.

References

Technical Support Center: Ensuring Matricin Stability in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Matricin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of this compound to ensure its stability and integrity throughout your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a colorless sesquiterpene lactone naturally found in chamomile (Matricaria chamomilla) and other plants.[1] It is a precursor to chamazulene, a compound with known anti-inflammatory and antioxidant properties.[2][3] The stability of this compound is crucial because its degradation can lead to a loss of biological activity and the formation of impurities, which can affect experimental outcomes and the therapeutic potential of any derived products.

Q2: What are the main factors that affect this compound stability?

The primary factors influencing this compound stability are temperature, pH, and light exposure. This compound is known to be relatively stable in neutral media but is susceptible to degradation under acidic conditions, especially when combined with heat.[4]

Q3: What is the visible sign of this compound degradation?

This compound itself is colorless. Its degradation under heat and acidic conditions leads to the formation of chamazulene, which has a characteristic blue-violet color.[3] The appearance of a blue or greenish tint in a this compound solution is a clear indicator of degradation.

Q4: How should I store my solid this compound compound?

Solid this compound should be stored in a cool, dry, and dark place. General recommendations for storing natural compounds suggest keeping it in a tightly sealed container, protected from moisture and light, at refrigerated temperatures (2-8°C) for long-term storage.

Q5: What is the recommended solvent for dissolving and storing this compound?

For short-term experimental use, high-purity solvents like methanol or acetonitrile are commonly used for HPLC analysis of sesquiterpene lactones.[4][5] For longer-term storage in solution, it is advisable to use a buffered solution with a neutral pH. Based on studies of similar sesquiterpene lactones, a buffer at pH 5.5 would be preferable to one at pH 7.4, especially at elevated temperatures, to minimize degradation.[6][7]

This compound Stability Data

The following table summarizes the expected stability of this compound under various conditions, based on data from related sesquiterpene lactones and general knowledge of natural product stability. This data should be used as a guideline, and it is recommended to perform specific stability studies for your particular application.

Storage ConditionTemperaturepHLight ConditionExpected Stability (Half-life)Notes
Solid 2-8°CN/ADark> 1 yearOptimal for long-term storage.
25°C (Room Temp)N/ADarkMonthsProne to gradual degradation.
25°C (Room Temp)N/AExposed to lightWeeks to MonthsPhotodegradation is likely.
In Solution 2-8°C7.0 (Neutral)DarkWeeks to MonthsSlow degradation may occur.
2-8°C5.5 (Slightly Acidic)DarkMonthsMore stable than at neutral pH.
25°C (Room Temp)7.4 (Slightly Basic)DarkDays to WeeksDegradation is accelerated.[6][7]
37°C7.4 (Slightly Basic)DarkHours to DaysSignificant degradation expected.[6][7]
50-60°C< 7.0 (Acidic)N/AMinutes to HoursRapid conversion to chamazulene.[4]

Troubleshooting Guide

Encountering stability issues with this compound can be a significant setback in research. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: this compound solution turns blue or green.
  • Possible Cause: This indicates the degradation of this compound into chamazulene. This is typically caused by exposure to heat and/or acidic conditions.

  • Troubleshooting Steps:

    • Verify pH of the solution: Use a calibrated pH meter to check the pH of your solvent or buffer.

    • Check for temperature fluctuations: Ensure that the storage and experimental conditions are within the recommended temperature range. Avoid repeated freeze-thaw cycles.

    • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure, which can accelerate degradation.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare fresh solutions: For critical experiments, always use freshly prepared this compound solutions.

    • Perform a stability check: Before conducting your assay, analyze a small aliquot of your this compound stock solution using HPLC to confirm its concentration and purity.

    • Use a stability-indicating method: Employ an analytical method that can separate this compound from its degradation products to accurately quantify the intact compound.

Issue 3: Appearance of unexpected peaks in chromatograms.
  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Conduct a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples.

    • Use mass spectrometry (MS) for identification: Couple your HPLC with a mass spectrometer to obtain mass-to-charge ratio information of the unknown peaks, aiding in their identification.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

      • Example Gradient: Start with 30% acetonitrile, ramp up to 70% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm for this compound. A PDA detector can be used to monitor multiple wavelengths to detect degradation products like chamazulene (around 605 nm).

    • Column Temperature: 25°C.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the calibration curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This study is essential to understand the degradation pathways of this compound and to validate the stability-indicating nature of the analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 80°C for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the degradation products.

Visualizations

Matricin_Degradation_Pathway This compound This compound (Colorless) Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Heat, Acid Chamazulene Chamazulene (Blue-Violet) Chamazulene_Carboxylic_Acid->Chamazulene Heat

This compound Degradation Pathway

Troubleshooting_Workflow Start Stability Issue Observed (e.g., color change, inconsistent results) Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Conditions OK Adjust_Storage Adjust Storage Conditions Check_Storage->Adjust_Storage Conditions Not OK Analyze_Purity Analyze Purity (HPLC) Prepare_Fresh->Analyze_Purity Proceed Proceed with Experiment Analyze_Purity->Proceed Purity Acceptable Forced_Degradation Conduct Forced Degradation Study Analyze_Purity->Forced_Degradation Purity Not Acceptable Adjust_Storage->Prepare_Fresh Identify_Degradants Identify Degradants (HPLC-MS) Forced_Degradation->Identify_Degradants

Troubleshooting Workflow for this compound Stability

References

Technical Support Center: Stability of Matricin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Matricin in aqueous solutions. The following information is designed to assist in troubleshooting experiments and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solutions, and how is it influenced by pH?

This compound is known to be unstable, particularly in acidic conditions. The primary degradation pathway involves a conversion to chamazulene carboxylic acid and subsequently to chamazulene.[1] This reaction is catalyzed by acidic environments.

Q2: At what pH range is this compound expected to be most stable?

Based on the behavior of other sesquiterpene lactones, this compound is expected to be most stable in acidic conditions, likely between pH 2.0 and 5.5.[2][3] As the pH increases towards neutral and alkaline conditions, the rate of degradation is expected to increase.

Q3: What are the expected degradation products of this compound at different pH values?

Under acidic conditions, the primary degradation products are chamazulene carboxylic acid and chamazulene.[1] Under neutral to alkaline conditions, hydrolysis of the lactone ring is a likely degradation pathway, a common reaction for sesquiterpene lactones.[2][4]

Q4: How can I monitor the degradation of this compound and quantify its concentration over time?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying this compound and its degradation products.[5][6][7][8] This technique allows for the separation and quantification of the parent compound and its degradants.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid disappearance of this compound peak in HPLC analysis at low pH. Acid-catalyzed degradation of this compound to chamazulene carboxylic acid and chamazulene is occurring.Ensure that the pH of your sample and mobile phase is within a range where this compound is more stable, ideally between pH 3 and 5.5 for analysis. If studying degradation, this is the expected outcome.
Inconsistent degradation rates between experimental replicates. Fluctuation in pH or temperature. Inaccurate buffer preparation.Calibrate your pH meter before preparing buffers. Use a temperature-controlled environment (e.g., incubator or water bath) for your stability studies. Ensure precise and accurate preparation of all buffer solutions.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and confirm the specificity of your analytical method.[9][10][11]
Poor separation of this compound from its degradation products. Suboptimal HPLC method parameters.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, and temperature to achieve adequate resolution between this compound and its degradants.

Quantitative Data

pHTemperature (°C)Estimated Rate Constant (k) (day⁻¹)Estimated Half-Life (t½) (days)Expected Stability
3.0250.00799High
5.0250.02330Moderate
7.4250.1395Low
9.0250.6931Very Low

Disclaimer: The quantitative data presented above is an estimation based on the degradation kinetics of structurally related sesquiterpene lactones and should be experimentally verified for this compound.

Experimental Protocols

Detailed Methodology for a this compound pH Stability Study

This protocol outlines the steps to investigate the impact of pH on the stability of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, boric acid, sodium borate)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

2. Buffer Preparation (Example for pH 3.0, 5.0, 7.4, and 9.0 buffers):

  • pH 3.0 Citrate Buffer (0.1 M): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix appropriate volumes of each solution to achieve a final pH of 3.0. Verify the pH with a calibrated pH meter.

  • pH 5.0 Acetate Buffer (0.1 M): Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate. Mix appropriate volumes to achieve a final pH of 5.0.

  • pH 7.4 Phosphate Buffer (0.1 M): Prepare a 0.1 M solution of monobasic potassium phosphate and a 0.1 M solution of dibasic sodium phosphate. Mix to a final pH of 7.4.

  • pH 9.0 Borate Buffer (0.1 M): Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium borate. Mix to a final pH of 9.0.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Prepare triplicate samples for each pH and time point.

  • Store the samples in a temperature-controlled environment (e.g., 25°C or 40°C) protected from light.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (this may need to be determined experimentally, but a starting point could be in the range of 210-250 nm).

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of this compound and its degradation products.

5. Data Analysis:

  • At each time point (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample, and inject it into the HPLC system.

  • Record the peak area of this compound.

  • Plot the natural logarithm of the percentage of this compound remaining versus time for each pH condition.

  • The slope of the linear regression will be the negative of the first-order degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[12][13]

Visualizations

Experimental_Workflow prep Preparation of Buffer Solutions (pH 3.0, 5.0, 7.4, 9.0) sample_prep Dilution of Stock Solution in Buffers (Final Conc. 100 µg/mL) prep->sample_prep stock Preparation of this compound Stock Solution (1 mg/mL) stock->sample_prep storage Incubation at Controlled Temperature (e.g., 25°C) sample_prep->storage sampling Sample Withdrawal at Pre-defined Time Points storage->sampling hplc HPLC Analysis (Quantification of this compound) sampling->hplc data Data Analysis (Calculation of k and t½) hplc->data

Caption: Experimental workflow for determining the pH-dependent stability of this compound.

Matricin_Degradation_Pathway This compound This compound intermediate Chamazulene Carboxylic Acid This compound->intermediate Conversion product Chamazulene intermediate->product Decarboxylation condition Acidic Conditions (Low pH) condition->this compound condition->intermediate

Caption: Degradation pathway of this compound under acidic conditions.

References

Troubleshooting low recovery of Matricin in extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the extraction of Matricin, thereby improving recovery and ensuring the integrity of the final extract.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

This compound is a colorless, thermally labile sesquiterpene lactone found in medicinal plants such as German chamomile (Matricaria recutita). Its instability is a primary challenge during extraction. This compound is the precursor to chamazulene, the blue aromatic compound characteristic of chamomile essential oil. During processes involving heat, such as steam distillation, this compound readily degrades into chamazulene and chamazulene carboxylic acid, leading to low yields of the target compound.[1][2] Furthermore, it is unstable under acidic conditions.

Q2: What are the primary degradation products of this compound to be aware of?

The main degradation products of this compound are chamazulene carboxylic acid and chamazulene.[1][2] The presence of these compounds, often indicated by a blue or greenish tint in the extract, is a direct sign of this compound degradation. Monitoring the levels of these byproducts can be a useful tool in optimizing your extraction protocol to minimize this compound loss.

Q3: Which extraction methods are recommended for this compound?

To minimize thermal degradation, methods that operate at or below room temperature are preferable. These include:

  • Maceration: A simple and common method involving soaking the plant material in a solvent.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance extraction efficiency at lower temperatures.

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which allows for extraction at low temperatures and yields a pure extract without solvent residue.

While effective for general phytochemical extraction, methods like Soxhlet and steam distillation are generally not recommended for this compound due to the high temperatures involved, which will lead to significant degradation.

Q4: How should I store my plant material and extracts to preserve this compound?

Both the dried plant material and the final extract should be protected from heat and light. For long-term storage of extracts, a temperature of -30°C is recommended to maintain this compound stability. Storage at 5°C can lead to a noticeable decrease in recovery over time, and significant degradation occurs within months at room temperature.[3]

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues leading to low recovery of this compound in extracts and provides actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no this compound detected in the final extract. Inappropriate Extraction Method: Use of high-temperature methods like steam distillation or Soxhlet extraction.Switch to a low-temperature extraction method such as maceration, ultrasonic-assisted extraction (UAE), or supercritical fluid extraction (SFE).
Degradation During Extraction: The extraction temperature is too high, or the extraction time is too long.Optimize your chosen low-temperature method. For maceration, ensure it is performed at room temperature or in a cooled environment. For UAE, monitor the temperature of the solvent bath.
Improper Solvent Selection: The solvent used may not be optimal for this compound extraction.Use polar organic solvents such as ethanol, methanol, or acetonitrile. The choice of solvent can influence the extraction efficiency of specific compounds.
The extract has a blue or greenish color. Thermal Degradation: The presence of chamazulene, a blue-colored degradation product of this compound, indicates that the extraction temperature was too high.Immediately lower the temperature of your extraction process. If using UAE, reduce the sonication amplitude or use a cooling bath. For maceration, move the process to a temperature-controlled room or a refrigerator.
Inconsistent this compound yield between batches. Variability in Plant Material: The concentration of this compound can vary depending on the plant's origin, harvest time, and drying conditions.Source certified plant material with a specified range of this compound content. Ensure consistent drying and storage conditions for all batches of plant material.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can impact yield.Strictly adhere to a validated Standard Operating Procedure (SOP) for your extraction process. Calibrate all equipment regularly.
Low this compound recovery after storage. Improper Storage Conditions: Exposure to heat and light will degrade this compound over time.Store extracts in airtight, amber-colored containers at -30°C for long-term stability.[3] For short-term storage, 5°C is acceptable, but be aware of potential degradation.

Quantitative Data Summary

The stability of this compound is highly dependent on temperature. The following table summarizes the expected recovery of this compound under different storage temperatures.

Storage TemperatureExpected RecoveryTimeframe
-30°CStable> 6 months
5°C80-90%Over 6 months
Room Temperature (~20-25°C)Complete Decomposition3-4 months
30°CComplete Decomposition3-4 months

Data sourced from Phytochem Anal. 2004 Jul-Aug;15(4):249-56.[3]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol describes a standard maceration procedure for extracting this compound from dried chamomile flowers.

Materials:

  • Dried, powdered chamomile flowers

  • Ethanol (96%)

  • Erlenmeyer flask

  • Orbital shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered chamomile flowers and place them in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 96% ethanol to the flask.

  • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).

  • Macerate for 24 hours at 150 rpm.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Wash the solid residue with an additional 20 mL of ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 35°C.

  • Store the resulting crude extract in an amber vial at -30°C.

Protocol 2: HPLC-UV Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in chamomile extracts using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 30-50% A

    • 20-25 min: 50-70% A

    • 25-30 min: 70-30% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Start Low this compound Recovery Q1 Is the extract blue or green? Start->Q1 A1_Yes High Heat Exposure Q1->A1_Yes Yes Q2 What extraction method was used? Q1->Q2 No Sol1 Switch to Low-Temp Extraction (Maceration, UAE, SFE) A1_Yes->Sol1 End Improved this compound Recovery Sol1->End A2_HighTemp High-Temp Method (Steam Distillation, Soxhlet) Q2->A2_HighTemp High-Temp A2_LowTemp Low-Temp Method Q2->A2_LowTemp Low-Temp A2_HighTemp->Sol1 Q3 Are storage conditions optimal? A2_LowTemp->Q3 A3_Bad Improper Storage (>5°C, Light Exposure) Q3->A3_Bad No Q3->End Yes Sol3 Store at -30°C in amber vials A3_Bad->Sol3 Sol3->End

Caption: Troubleshooting workflow for low this compound recovery.

cluster_extraction Extraction Phase cluster_analysis Analysis Phase Plant_Material Dried Chamomile Flowers Extraction Low-Temperature Extraction (e.g., Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temp) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Sample_Prep Sample Preparation Crude_Extract->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for this compound extraction and analysis.

This compound This compound (Colorless) Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Degradation Chamazulene Chamazulene (Blue) Chamazulene_Carboxylic_Acid->Chamazulene Decarboxylation Heat Heat / Acid Heat->this compound

Caption: Degradation pathway of this compound to Chamazulene.

References

Technical Support Center: Minimizing Matricin to Chamazulene Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the conversion of matricin to chamazulene during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the chemical transformation from this compound to chamazulene?

A1: this compound, a colorless sesquiterpene lactone naturally present in chamomile, is the precursor to the blue-colored compound chamazulene. This conversion is not a direct process but occurs via an intermediate, chamazulene carboxylic acid. The transformation is primarily induced by heat, particularly in acidic environments, and involves decarboxylation.[1] This process is characteristic of steam distillation used for essential oil production, which results in the blue color of chamomile oil.[1]

Q2: What are the primary factors that promote the conversion of this compound to chamazulene?

A2: The main factors that accelerate the conversion of this compound to chamazulene are:

  • High Temperatures: Heat is a critical catalyst for this reaction. Traditional extraction methods like steam distillation and hydrodistillation, which operate at elevated temperatures, readily convert this compound to chamazulene.

  • Acidic pH: An acidic environment significantly promotes the degradation of this compound and its conversion to chamazulene.

  • Extraction Method: The choice of extraction technique plays a pivotal role. High-temperature methods inherently favor the conversion.

Q3: How can I prevent or minimize the conversion of this compound to chamazulene during extraction?

A3: To minimize the conversion, it is crucial to use extraction methods that operate at low temperatures and neutral pH. Supercritical Fluid Extraction (SFE) with CO2 is a highly effective method for preserving this compound.[2] Solvent extraction using appropriate solvents at room temperature or below is another viable option.

Q4: What is the impact of light on the stability of this compound?

A4: While light is a known factor in the degradation of chamazulene, its direct effect on this compound stability is less documented. However, studies on flavonoids in chamomile have shown that light has no significant effect on their degradation.[3] As a general precautionary measure in phytochemical research, it is always advisable to protect extracts from direct light exposure to prevent potential photodegradation of various components.

Q5: What are the recommended storage conditions for chamomile extracts to preserve this compound?

A5: To maintain the integrity of this compound in chamomile extracts, storage at low temperatures is crucial. For long-term storage, freezing at -20°C is recommended. For short-term storage, refrigeration at 4°C is suitable. Extracts should be stored in airtight, light-protected containers to prevent potential degradation from light and oxidation. Studies on flavonoids in chamomile extracts showed approximately 10% degradation over 120 days when stored at room temperature (25°C) and 4°C, with no significant degradation at -20°C.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Blue or greenish color appears in the extract Conversion of this compound to chamazulene has occurred.1. Verify Extraction Temperature: Ensure the extraction temperature was maintained at a low level (ideally at or below room temperature). 2. Check pH of the Solvent: The pH of the extraction solvent should be neutral. If an acidic solvent was used, consider buffering to a neutral pH in future extractions. 3. Re-evaluate Extraction Method: If using a heat-involved method, switch to a low-temperature alternative like Supercritical Fluid Extraction or cold solvent extraction.
Low yield of this compound in the final extract 1. Inefficient extraction. 2. Degradation of this compound during processing.1. Optimize Extraction Parameters: For solvent extraction, ensure sufficient extraction time and appropriate solvent-to-sample ratio. For SFE, optimize pressure and temperature. 2. Review Post-Extraction Handling: Evaporate solvents at low temperatures under vacuum. Avoid prolonged exposure of the extract to heat and light. 3. Analyze for Chamazulene: A high concentration of chamazulene alongside low this compound indicates that conversion has occurred.
Inconsistent this compound content between batches 1. Variability in the raw plant material. 2. Inconsistent extraction conditions. 3. Degradation during storage.1. Standardize Raw Material: Use chamomile from the same source and harvest time if possible. 2. Standardize Protocols: Strictly adhere to the validated extraction and processing protocols for each batch. 3. Verify Storage Conditions: Ensure all samples are stored under identical, optimal conditions (frozen, in the dark).

Data Presentation

Table 1: Influence of Extraction Method on this compound Preservation

Extraction Method Operating Temperature Effect on this compound to Chamazulene Conversion Reference
Steam Distillation High (typically 100°C)Promotes conversion, resulting in high chamazulene content.[1]
Hydrodistillation High (typically 100°C)Promotes conversion, similar to steam distillation.
Supercritical Fluid Extraction (SFE) Low (e.g., 40°C)Minimizes conversion, preserving this compound.[2]
Solvent Extraction (at room temp) Low (e.g., 20-25°C)Minimizes conversion.[3]
Solvent-Free Microwave Extraction (SFME) HighCan promote conversion due to localized heating.

Table 2: Stability of Flavonoids in Chamomile Extracts under Different Storage Conditions (Data for general flavonoids used as a proxy for this compound)

Storage Temperature Duration Approximate Degradation Reference
25°C (Room Temperature)120 days~10%[3]
4°C (Refrigerated)120 days~10%[3]
-20°C (Frozen)120 daysNo significant degradation[3]

Experimental Protocols

Protocol 1: this compound-Preserving Solvent Extraction
  • Sample Preparation: Grind dried chamomile flowers to a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered chamomile.

    • Place the powder in a flask and add 100 mL of methanol (or ethanol).

    • Seal the flask and shake it on an orbital shaker at 200 rpm for 4 hours at room temperature (20-25°C).[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (≤ 40°C) under reduced pressure.

  • Storage: Store the dried extract in an airtight, amber-colored vial at -20°C.

Protocol 2: HPLC-UV Analysis of this compound and Chamazulene
  • Standard Preparation:

    • Prepare stock solutions of this compound and chamazulene standards (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.

  • Sample Preparation:

    • Dissolve a known amount of the chamomile extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) can be used. A starting condition could be 30:70 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at two different wavelengths: one for this compound (around 260 nm) and one for chamazulene (around 605 nm).

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve for each compound using the peak areas of the standard solutions. Calculate the concentration of this compound and chamazulene in the extract based on their peak areas and the calibration curves.

Visualizations

This compound This compound (Colorless) Chamazulene_Carboxylic_Acid Chamazulene Carboxylic Acid This compound->Chamazulene_Carboxylic_Acid Heat, Acid Chamazulene Chamazulene (Blue) Chamazulene_Carboxylic_Acid->Chamazulene Decarboxylation (Heat)

Figure 1: Conversion pathway of this compound to chamazulene.

start Start: Dried Chamomile Flowers grinding Grinding start->grinding extraction Low-Temperature Extraction (e.g., SFE or Cold Solvent) grinding->extraction filtration Filtration extraction->filtration evaporation Low-Temperature Solvent Evaporation filtration->evaporation analysis HPLC-UV Analysis (this compound & Chamazulene) evaporation->analysis storage Storage at -20°C in Dark analysis->storage end End: this compound-Rich Extract storage->end

Figure 2: Experimental workflow to minimize this compound conversion.

issue Low this compound Yield or Blue/Green Extract Color check_temp Was Extraction Temperature Low (< Room Temp)? issue->check_temp check_ph Was Solvent pH Neutral? check_temp->check_ph Yes high_temp High Temperature is the Likely Cause. Implement Temperature Control. check_temp->high_temp No check_method Is the Extraction Method Low-Temperature? check_ph->check_method Yes acidic_ph Acidic pH is a Likely Cause. Use a Neutral Solvent. check_ph->acidic_ph No inappropriate_method High-Temperature Method is the Cause. Switch to SFE or Cold Solvent Extraction. check_method->inappropriate_method No success This compound Preservation Optimized. check_method->success Yes high_temp->check_ph acidic_ph->check_method inappropriate_method->success

Figure 3: Troubleshooting decision tree for this compound conversion.

References

Methods for removing interfering compounds in Matricin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Matricin.

Frequently Asked Questions (FAQs)

Q1: What are the primary interfering compounds in this compound analysis?

A1: The primary interfering compounds in this compound analysis, particularly from plant matrices like chamomile (Matricaria recutita), can be categorized as follows:

  • This compound Degradation Products: this compound is unstable and can degrade, especially under thermal and acidic conditions.[1][2] Its main degradation products, chamazulene and chamazulene carboxylic acid, can interfere with its quantification.[1][2]

  • Co-extracted Plant Metabolites: Plant extracts are complex mixtures. Common interfering compounds include:

    • Phenolic Compounds: Flavonoids (e.g., apigenin and its glucosides) and phenolic acids are abundant in chamomile and can co-elute with this compound.

    • Other Sesquiterpene Lactones: Chamomile and related plants from the Asteraceae family contain other sesquiterpene lactones that may have similar chromatographic behavior to this compound.

    • Essential Oils: Volatile, non-polar compounds present in the essential oil fraction can also cause interference.

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: Due to its instability, it is crucial to handle this compound with care throughout the analytical process. To minimize degradation:

  • Avoid High Temperatures: this compound degrades at elevated temperatures. Use extraction methods that do not require high heat, such as maceration or ultrasound-assisted extraction at controlled temperatures.[2]

  • Control pH: this compound is more stable in neutral conditions and degrades in acidic environments.[1][2] Buffer your extraction solvents and mobile phases accordingly.

  • Limit Light Exposure: Protect samples from direct light to prevent photochemical degradation.

  • Work Quickly: Process samples promptly and store extracts at low temperatures (e.g., 4°C or -20°C) if immediate analysis is not possible.

Q3: What are the recommended methods for removing interfering compounds before HPLC analysis?

A3: Two primary methods are recommended for cleaning up plant extracts prior to this compound analysis: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice depends on the specific matrix and the resources available.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for separating this compound from more polar and some less polar interfering compounds. C18 or other polymeric reversed-phase sorbents are commonly used.

  • Liquid-Liquid Extraction (LLE): LLE is a classic method that can be used to partition this compound into an organic solvent, leaving more polar impurities in the aqueous phase.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for this compound in HPLC analysis.

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Acidic silanol groups on the silica-based column can interact with this compound, causing peak tailing. Ensure your mobile phase is adequately buffered to suppress these interactions. A mobile phase pH of around 3-4 is often effective.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the final extract in the initial mobile phase.
Column Contamination Interfering compounds from the matrix can accumulate on the column, affecting peak shape. Use a guard column and/or implement a more rigorous sample cleanup procedure (see protocols below).

Issue 2: Co-elution of this compound with interfering peaks.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the HPLC method. Adjust the mobile phase gradient to increase the separation between this compound and the interfering peak. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Presence of Isomers or Degradation Products Chamazulene and chamazulene carboxylic acid can elute close to this compound. Use a high-resolution column and a shallow gradient to improve separation.
Insufficient Sample Cleanup Highly complex matrices require thorough cleanup. Implement or optimize an SPE or LLE protocol to remove the interfering compounds prior to injection.

Issue 3: Low recovery of this compound after sample preparation.

Possible Cause Troubleshooting Step
This compound Degradation Review your sample preparation conditions. Ensure you are avoiding high temperatures and acidic pH.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to fully recover this compound from the SPE sorbent. Increase the percentage of the organic solvent in the elution step.
Poor Partitioning in LLE The choice of organic solvent is critical. Ensure the solvent has an appropriate polarity to efficiently extract this compound. Repeat the extraction multiple times with fresh solvent to improve recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is designed to remove polar and some non-polar interferences from a plant extract.

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Plant extract dissolved in a low percentage of organic solvent (e.g., 10% methanol in water)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the plant extract onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 5 mL of water to remove highly polar interferences.

    • Wash 2: Pass 5 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute this compound with 5 mL of a stronger organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Cleanup

This protocol is suitable for separating this compound from highly polar interfering compounds like sugars and some phenolic glycosides.

Materials:

  • Plant extract (aqueous or hydroalcoholic)

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

Procedure:

  • Extraction:

    • Place the plant extract into a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer (ethyl acetate), which contains the this compound.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

  • Drying: Combine the organic fractions and dry over anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Filter off the sodium sulfate and evaporate the solvent to dryness. Reconstitute the residue in a suitable solvent for HPLC analysis.

Quantitative Data Summary

The following table summarizes typical recovery rates for sesquiterpene lactones using different cleanup techniques. Note that specific recovery for this compound may vary depending on the exact matrix and experimental conditions.

Cleanup MethodAnalyte ClassTypical Recovery (%)Reference
Solid-Phase Extraction (C18)Sesquiterpene Lactones85 - 105General literature on sesquiterpene lactone analysis
Liquid-Liquid Extraction (Ethyl Acetate)Sesquiterpene Lactones80 - 95General literature on sesquiterpene lactone analysis

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis plant_material Plant Material (e.g., Chamomile) extraction Solvent Extraction (e.g., Maceration with Methanol/Water) plant_material->extraction spe Solid-Phase Extraction (SPE) - Condition - Equilibrate - Load - Wash - Elute extraction->spe Crude Extract lle Liquid-Liquid Extraction (LLE) - Partition with immiscible solvent extraction->lle Crude Extract hplc HPLC-UV/MS Analysis spe->hplc Cleaned Extract lle->hplc Cleaned Extract

Caption: General experimental workflow for this compound analysis.

logical_relationships cluster_interferences Potential Interferences This compound This compound degradation Degradation Products (Chamazulene, Chamazulene Carboxylic Acid) This compound->degradation Degrades into phenolics Phenolic Compounds (Apigenin, Glucosides) This compound->phenolics Co-extracted with other_sl Other Sesquiterpene Lactones This compound->other_sl Co-extracted with

Caption: Relationship between this compound and its interfering compounds.

References

Technical Support Center: Matricin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for working with Matricin in a laboratory setting. The focus is on overcoming solubility challenges to ensure reliable and reproducible in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for in vitro studies? this compound is a colorless sesquiterpene lactone found in chamomile flowers (Matricaria chamomilla) and is recognized for its anti-inflammatory properties.[1][2] For in vitro studies, achieving complete and stable solubilization of this compound is crucial. Poor solubility can lead to inaccurate compound concentration, precipitation in cell culture media, and consequently, unreliable and non-reproducible experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound? this compound is soluble in several organic solvents. For in vitro studies, particularly cell-based assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing power and compatibility with most cell culture systems at low concentrations. Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[3]

Q3: How stable is this compound in solution, and what factors affect its stability? this compound's stability is influenced by temperature and pH.

  • Temperature: It is stable when stored at -30°C.[3] At 5°C, a slight decrease in recovery (80-90%) is observed, while complete decomposition can occur within 3-4 months at room temperature.[3]

  • pH: The compound is relatively stable in neutral media. However, it begins to decompose in faintly acidic solutions at temperatures between 50°C and 60°C.[1] In acidic environments like artificial gastric fluid, this compound acts as a prodrug, converting to chamazulene carboxylic acid.[2][3]

Q4: What are the best practices for storing this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored desiccated at -20°C.[3]

  • Stock Solutions: High-concentration stock solutions prepared in a solvent like DMSO should be aliquoted into small, single-use volumes and stored at -20°C or ideally -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Q5: My this compound solution precipitated after I added it to my aqueous cell culture medium. What went wrong and how can I fix it?

A5: This is a common issue due to this compound's low water solubility.[4] When a concentrated organic stock solution is diluted into an aqueous medium, the compound can "crash out" or precipitate.

Potential Causes & Solutions:

  • High Final Concentration: The final concentration of this compound in your medium may exceed its aqueous solubility limit.

    • Solution: Try working with a lower final concentration if your experimental design allows. In studies, this compound has been used effectively in the 10-100 µM range.[5]

  • Insufficient Mixing: Adding the stock solution too quickly without adequate mixing can cause localized high concentrations, leading to precipitation.

    • Solution: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-by-drop to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[6]

  • High Solvent Concentration: While DMSO aids solubility, its final concentration in the media should be kept low (typically ≤0.1% and not exceeding 0.5%) to avoid solvent-induced precipitation and cellular toxicity.

    • Solution: Prepare a higher concentration stock solution (e.g., 1000x or greater) so that a smaller volume is needed for the final dilution into your culture medium. Always run a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your cells.[7]

Q6: I'm observing inconsistent results between experiments. Could this be a solubility or stability issue?

A6: Yes, inconsistent results are often linked to problems with the test compound's preparation.

Potential Causes & Solutions:

  • Incomplete Initial Dissolution: The this compound powder may not have been fully dissolved in the initial stock solution, leading to variations in the actual concentration used in experiments.

    • Solution: After adding the solvent, ensure complete dissolution by vortexing and, if necessary, using a brief sonication in a water bath. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Compound Degradation: Using old or improperly stored stock solutions can lead to degradation of this compound, reducing its effective concentration.

    • Solution: Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the main stock solution. Avoid using stock solutions that have been stored at room temperature for extended periods or subjected to multiple freeze-thaw cycles.[3]

Data Presentation

Physicochemical & Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₂O₅[3][8]
Molar Mass 306.4 g/mol [8]
Appearance Powder[3]
Classification Sesquiterpene Lactone[8]

Table 2: Solubility Profile of this compound

SolventSolubilityRecommended for In Vitro Use
DMSO (Dimethyl sulfoxide) SolubleYes (Primary Recommendation)
Acetone SolubleFor initial dissolution, not for cell culture
Chloroform SolubleNo (Toxic to cells)
Dichloromethane SolubleNo (Toxic to cells)
Ethyl Acetate SolubleFor extraction/purification, not for cell culture
Water Low SolubilityNo (Use as final aqueous medium)
Ethanol (70%) Soluble (for essential oil)Possible, but DMSO is preferred

Data compiled from multiple sources.[3][9]

Stability and Storage Data

Table 3: Stability and Storage Recommendations for this compound

ConditionStabilityRecommendationReference
Solid Powder StableStore desiccated at -20°C.[3]
Stock Solution (-30°C) StableAliquot and store for long-term use.[3]
Stock Solution (5°C) Slight Decrease (80-90% recovery)Avoid for long-term storage.[3]
Stock Solution (Room Temp) Complete decomposition in 3-4 monthsAvoid. Prepare fresh.[3]
Acidic pH (50-60°C) DecomposesMaintain neutral pH in experiments unless studying degradation.[1]
Neutral pH Relatively StableOptimal for most in vitro assays.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage.

Materials:

  • This compound powder (M.W. 306.4 g/mol )

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance and vortex mixer

Methodology:

  • Calculation: To prepare 1 mL of a 100 mM solution, calculate the required mass of this compound:

    • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 306.4 g/mol * (1000 mg / 1 g) = 30.64 mg

  • Weighing: Carefully weigh out 30.64 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, sonicate briefly in a room temperature water bath.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use, sterile aliquots (e.g., 10-20 µL). Store these aliquots at -20°C or -80°C immediately.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

Objective: To dilute the high-concentration stock solution into cell culture medium for immediate use in an experiment, while minimizing precipitation and solvent toxicity.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tube and micropipettes

Methodology:

  • Thawing: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large concentration change, first create an intermediate dilution.

    • Pipette 2 µL of the 100 mM stock into 198 µL of pre-warmed medium. This creates a 1 mM (1000 µM) intermediate solution. Vortex gently.

  • Final Dilution: Prepare the final working solution. For example, to make 10 mL of a 100 µM solution:

    • Add 9.9 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.

    • Add 100 µL of the 1 mM intermediate solution to the medium.

  • Mixing: Cap the tube and mix immediately by inverting it several times or by gentle vortexing. The final DMSO concentration in this example would be 0.1%.

  • Application: Use the final working solution immediately for treating your cells.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (100 mM) cluster_working Working Solution Preparation (100 µM) weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve Completely add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For each experiment intermediate 7. Prepare Intermediate Dilution (e.g., 1 mM in Medium) thaw->intermediate final_dilution 8. Add to Pre-Warmed Medium (Final DMSO <= 0.1%) intermediate->final_dilution mix 9. Mix Gently & Immediately final_dilution->mix use 10. Use for Cell Treatment mix->use

Caption: Experimental workflow for preparing this compound solutions.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α / LPS complex IκB-NF-κB (Inactive Complex) tnfa->complex Stimulates Degradation of IκB ikb IκB ikb->complex nfkb NF-κB nfkb->complex nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation complex->nfkb Releases gene Gene Transcription (e.g., ICAM-1) nfkb_nuc->gene Activates This compound This compound This compound->inhibition inhibition->nfkb_nuc Inhibits Translocation

Caption: this compound inhibits NF-κB signaling pathway.[5]

degradation_pathway This compound This compound (Colorless Pro-drug) cca Chamazulene Carboxylic Acid This compound->cca chamazulene Chamazulene (Blue-Violet) cca->chamazulene conditions Heat / Steam Acidic Conditions conditions->cca conditions->chamazulene

Caption: Degradation pathway of this compound to Chamazulene.[1][2]

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Matricin and Chamazulene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin and chamazulene, two prominent sesquiterpenes derived from chamomile (Matricaria recutita L.), have long been recognized for their anti-inflammatory properties.[1][2] this compound, a proazulene, is the natural precursor to chamazulene, which is formed during steam distillation of the chamomile flower heads.[3][4] While both compounds contribute to the overall anti-inflammatory effects of chamomile, they exhibit distinct mechanisms of action and varying potencies in different inflammatory models. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in the fields of pharmacology and drug development.

Quantitative Comparison of Bioactivity

The anti-inflammatory effects of this compound and chamazulene have been evaluated in various in vitro and in vivo models. The following table summarizes the key quantitative data from comparative studies.

Parameter This compound Chamazulene Experimental Model Reference
NF-κB Signaling
ICAM-1 Protein Expression (TNF-α stimulated)52.7 ± 3.3% of control at 75 µMNo activityHuman Microvascular Endothelial Cells (HMEC-1)[5]
ICAM-1 Protein Expression (LPS stimulated)20.4 ± 1.8% of control at 75 µMNo activityHuman Microvascular Endothelial Cells (HMEC-1)[5]
ICAM-1 Gene Expression (TNF-α stimulated)32.3 ± 6.2% of control at 100 µMNot reportedHuman Microvascular Endothelial Cells (HMEC-1)[5]
Leukotriene Synthesis
Leukotriene B4 (LTB4) Formation (intact cells)No effect up to 200 µMIC50: 15 µMNeutrophilic Granulocytes[1]
Leukotriene B4 (LTB4) Formation (cell-free assay)No effect up to 200 µMIC50: 10 µM105,000 x g supernatant[1]
Cyclooxygenase (COX) Activity
COX-1 InhibitionNo activityNot reportedNot applicable[6][7]
COX-2 InhibitionNo activity (this compound itself)Not reportedNot applicable[6][7]
COX-2 Inhibition (as Chamazulene Carboxylic Acid)Converted to the active inhibitorNot applicableNot applicable[6][7]
Antioxidant Activity
Arachidonic Acid PeroxidationNo effect up to 200 µMIC50: 2 µMChemical Peroxidation Assay[1]

Mechanisms of Anti-inflammatory Action

This compound and chamazulene exert their anti-inflammatory effects through distinct molecular pathways.

This compound: Inhibition of the NF-κB Signaling Pathway

This compound's primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like ICAM-1.[8] Experimental evidence demonstrates that this compound, in a concentration-dependent manner, significantly inhibits the expression of ICAM-1 at both the protein and gene levels in endothelial cells stimulated with inflammatory agents such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS).[5] Functional assays have confirmed that this compound inhibits NF-κB transcriptional activity and the translocation of NF-κB from the cytoplasm to the nucleus.[5] In contrast, chamazulene shows no inhibitory activity on the NF-κB pathway.[5]

Interestingly, this compound is also considered a natural prodrug.[6][7] In the acidic environment of the stomach, it can be converted to chamazulene carboxylic acid, which is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[6][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (ICAM-1, etc.) NFkB_p65_p50_nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->NFkB_p65_p50_nucleus inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

This compound's inhibition of the NF-κB signaling pathway.
Chamazulene: Inhibition of Leukotriene Synthesis and Antioxidant Activity

Chamazulene's anti-inflammatory action is primarily attributed to its ability to inhibit the synthesis of leukotrienes and its antioxidant properties.[1][9] Leukotrienes, particularly Leukotriene B4 (LTB4), are potent lipid mediators of inflammation that attract and activate immune cells. Chamazulene effectively inhibits the formation of LTB4 in neutrophilic granulocytes in a concentration-dependent manner.[1]

Furthermore, chamazulene demonstrates significant antioxidant activity by blocking the chemical peroxidation of arachidonic acid.[1] This is a key difference from this compound, which does not exhibit antioxidant effects in this context.[1] By scavenging free radicals, chamazulene can mitigate oxidative stress, a critical component of the inflammatory response.[3]

Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX substrate for ROS Reactive Oxygen Species (ROS) LTB4 Leukotriene B4 (LTB4) Five_LOX->LTB4 produces Inflammation Inflammation LTB4->Inflammation promotes Chamazulene Chamazulene Chamazulene->Five_LOX inhibits Chamazulene->ROS scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Oxidative_Stress->Inflammation contributes to

Chamazulene's dual anti-inflammatory mechanism.

Experimental Protocols

Inhibition of ICAM-1 Expression in HMEC-1 Cells
  • Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media supplemented with fetal bovine serum and growth factors until confluent.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or chamazulene (e.g., 10-100 µM) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 6-24 hours).

  • Analysis of Protein Expression: Cell lysates are collected, and ICAM-1 protein levels are quantified using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Analysis of Gene Expression: Total RNA is extracted from the cells, and ICAM-1 mRNA levels are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Start Start: Culture HMEC-1 cells Preincubation Pre-incubate with this compound or Chamazulene Start->Preincubation Stimulation Stimulate with TNF-α or LPS Preincubation->Stimulation Incubation Incubate for 6-24 hours Stimulation->Incubation Analysis Analysis Incubation->Analysis Western_Blot Western Blot / ELISA (Protein Expression) Analysis->Western_Blot for Protein qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR for mRNA End End: Quantify ICAM-1 levels Western_Blot->End qRT_PCR->End

Workflow for ICAM-1 expression analysis.
Inhibition of Leukotriene B4 (LTB4) Formation

  • Cell Isolation: Neutrophilic granulocytes are isolated from fresh human blood using density gradient centrifugation.

  • Treatment: The isolated cells are pre-incubated with various concentrations of chamazulene or this compound.

  • Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

  • Extraction and Quantification: The reaction is stopped, and LTB4 is extracted from the cell suspension. The amount of LTB4 is then quantified using high-performance liquid chromatography (HPLC) or a specific immunoassay.

  • Cell-Free Assay: A similar protocol is followed using the 105,000 x g supernatant of homogenized cells to assess the direct inhibitory effect on the enzymes involved in LTB4 synthesis.

Conclusion

This compound and chamazulene, while both contributing to the anti-inflammatory profile of chamomile, operate through distinct and complementary mechanisms. This compound is a potent inhibitor of the NF-κB signaling pathway, effectively reducing the expression of the adhesion molecule ICAM-1. In contrast, chamazulene's anti-inflammatory activity stems from its inhibition of leukotriene synthesis and its antioxidant properties. Chamazulene shows no activity in the NF-κB pathway, and this compound does not inhibit leukotriene formation or act as an antioxidant.[1][5] However, this compound can act as a prodrug, being converted to the COX-2 inhibitor chamazulene carboxylic acid in acidic conditions.[6][7]

This comparative analysis provides valuable insights for researchers, highlighting the specific molecular targets of each compound. This knowledge is crucial for the targeted development of novel anti-inflammatory drugs and for understanding the multifaceted therapeutic effects of chamomile-derived preparations. Future research should focus on in vivo studies to further elucidate the synergistic or independent roles of these compounds in complex inflammatory disease models.

References

Matricin: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Matricin, a sesquiterpene lactone found in German chamomile (Matricaria recutita), has demonstrated significant anti-inflammatory properties. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the anti-inflammatory effects of this compound from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Endothelial Cells

Cell LineStimulantThis compound ConcentrationEndpointResult
HMEC-1TNF-α75 µMICAM-1 Protein ExpressionReduced to 52.7 ± 3.3% of control[1]
HMEC-1LPS75 µMICAM-1 Protein ExpressionReduced to 20.4 ± 1.8% of control[1]
HMEC-1TNF-α100 µMICAM-1 Gene ExpressionReduced to 32.3 ± 6.2% of control[1]

Table 2: In Vivo Anti-Inflammatory Efficacy of Matricaria chamomilla Extract (MCE) vs. Standard NSAIDs

Animal ModelTreatmentED₄₀ (Effective Dose for 40% Inhibition)
Rat (Carrageenan-induced paw edema)MCE2346.7 ± 180.7 mg/kg[2]
Rat (Carrageenan-induced paw edema)Diclofenac27.0 ± 3.2 mg/kg[2]
Rat (Carrageenan-induced paw edema)Indomethacin21.0 ± 2.4 mg/kg[2]

Table 3: In Vivo Efficacy of this compound in a Lung Carcinogenesis Model

Animal ModelTreatmentBiomarkerResult
Swiss albino mice (Benzo(a)pyrene-induced)This compound (100 mg/kg b.wt.)Carcinoembryonic Antigen (CEA)Reduced by 66% compared to model group
Swiss albino mice (Benzo(a)pyrene-induced)This compound (100 mg/kg b.wt.)Neuron-specific Enolase (NSE)Reduced by 52% compared to model group

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human microvascular endothelial cells (HMEC-1).

Materials:

  • Human Microvascular Endothelial Cells (HMEC-1)

  • Cell culture medium (e.g., MCDB 131) supplemented with fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor.

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Reagents for protein quantification (e.g., BCA Protein Assay Kit)

  • Reagents for ELISA or Western Blotting for ICAM-1 detection

  • Reagents for RNA extraction and quantitative RT-PCR

Procedure:

  • Cell Culture: HMEC-1 cells are cultured in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-incubated with various concentrations of this compound (e.g., 10-100 µM) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-incubation, cells are stimulated with either TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a defined time (e.g., 24 hours for protein expression, 4 hours for gene expression) to induce inflammation and ICAM-1 expression.

  • Analysis of Protein Expression (Cell-based ELISA):

    • Cells are fixed with paraformaldehyde and washed.

    • Non-specific binding is blocked with a blocking buffer.

    • Cells are incubated with a primary antibody against human ICAM-1.

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A substrate solution is added, and the colorimetric change is measured using a microplate reader.

  • Analysis of Gene Expression (qRT-PCR):

    • Total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA.

    • Quantitative real-time PCR is performed using primers specific for ICAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory effect of a substance in rats.

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% in saline)

  • Test substance (e.g., Matricaria chamomilla extract containing this compound)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups (n=6-8 per group): vehicle control, positive control, and test substance groups at various doses. The test substance, positive control, or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK activates TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive activates IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA (κB sites) NFkB_active->DNA binds to Transcription Gene Transcription DNA->Transcription ICAM1 ICAM-1 Transcription->ICAM1 Inflammation Inflammation ICAM1->Inflammation promotes This compound This compound This compound->IKK inhibits G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Start: HMEC-1 Cell Culture invitro_treat Pre-treat with this compound invitro_start->invitro_treat invitro_stim Stimulate with TNF-α or LPS invitro_treat->invitro_stim invitro_protein Analyze ICAM-1 Protein (ELISA / Western Blot) invitro_stim->invitro_protein invitro_gene Analyze ICAM-1 Gene (qRT-PCR) invitro_stim->invitro_gene invitro_end End: Quantify Inhibition invitro_protein->invitro_end invitro_gene->invitro_end invivo_start Start: Animal Model (e.g., Rat) invivo_treat Administer this compound / Control invivo_start->invivo_treat invivo_induce Induce Inflammation (Carrageenan) invivo_treat->invivo_induce invivo_measure Measure Paw Edema (Plethysmometer) invivo_induce->invivo_measure invivo_end End: Calculate % Inhibition invivo_measure->invivo_end

References

Matricin's Bioactivity Profile: A Comparative Analysis with Other Chamomile Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOSSELIES, Belgium – December 13, 2025 – A comprehensive review of available scientific literature reveals the distinct bioactivity profile of matricin, a key sesquiterpene lactone from German chamomile (Matricaria recutita L.), when compared to its well-known counterparts, including chamazulene, α-bisabolol, and bisabolol oxides. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity: A Tale of Two Mechanisms

This compound and its azulene derivative, chamazulene, exhibit anti-inflammatory effects through distinct molecular pathways. While both contribute to the overall antiphlogistic properties of chamomile, their mechanisms of action and efficacy in specific inflammatory models differ significantly.

This compound has been shown to directly interfere with the NF-κB signaling pathway, a central regulator of inflammation. In a study on human microvascular endothelial cells (HMEC-1), this compound demonstrated a concentration-dependent inhibition of ICAM-1 (Intercellular Adhesion Molecule-1) expression induced by TNF-α and LPS.[1] At a concentration of 75 µM, this compound reduced ICAM-1 expression to 52.7% in TNF-α stimulated cells and 20.4% in LPS-stimulated cells.[1] Notably, chamazulene showed no activity in this assay.[1] This suggests that this compound's anti-inflammatory action, at least in part, is mediated by the inhibition of NF-κB transcriptional activity.

Conversely, chamazulene demonstrates potent inhibitory effects on the production of leukotriene B4 (LTB4), a key mediator in inflammatory responses. In studies with neutrophilic granulocytes, chamazulene inhibited LTB4 formation with an IC50 value of 15 µM in intact cells and 10 µM in a cell-free system. In stark contrast, this compound exhibited no inhibitory effect on LTB4 formation at concentrations up to 200 µM.

In other studies, a chamomile oil rich in bisabolol oxides demonstrated significant dose-dependent antihyperalgesic and antiedematous effects in a rat model of inflammation, with ED50 values of 49.8 mg/kg and 42.4 mg/kg, respectively.[2]

Compound Assay Model Concentration/Dose Observed Effect
This compound ICAM-1 Expression (TNF-α induced)HMEC-1 Cells75 µM47.3% Inhibition
This compound ICAM-1 Expression (LPS induced)HMEC-1 Cells75 µM79.6% Inhibition
Chamazulene ICAM-1 ExpressionHMEC-1 Cells-No Activity
Chamazulene Leukotriene B4 FormationIntact NeutrophilsIC50 = 15 µM-
Chamazulene Leukotriene B4 Formation105,000 x g supernatantIC50 = 10 µM-
This compound Leukotriene B4 FormationNeutrophilsUp to 200 µMNo Effect
Bisabolol-Oxides-Rich Matricaria Oil Carrageenan-induced hyperalgesiaRat ModelED50 = 49.8 mg/kg-
Bisabolol-Oxides-Rich Matricaria Oil Carrageenan-induced edemaRat ModelED50 = 42.4 mg/kg-

Antioxidant Activity: Chamazulene Takes the Lead

In terms of antioxidant and radical scavenging activities, chamazulene appears to be a more potent agent than other tested chamomile sesquiterpenes. However, a direct quantitative comparison with this compound is currently lacking in the scientific literature.

One study found that chamazulene exhibited strong antioxidant activity, with a total antioxidant capacity IC50 of 6.4 µg/mL and an ABTS radical scavenging IC50 of 3.7 µg/mL.[3][4] Interestingly, chamazulene showed no activity in the DPPH radical scavenging assay.[3][4] Another study comparing various chamomile components in the DPPH assay reported that chamazulene had a higher radical scavenging activity than α-bisabolol oxide A and α-bisabolol.[5]

Compound Assay IC50 Value
Chamazulene Total Antioxidant Capacity6.4 µg/mL
Chamazulene ABTS Radical Scavenging3.7 µg/mL
Chamazulene DPPH Radical ScavengingNo Activity
α-Bisabolol Oxide A DPPH Radical Scavenging> Chamazulene
α-Bisabolol DPPH Radical Scavenging> Chamazulene
Ascorbic Acid (Reference) DPPH Radical Scavenging0.015 mg/mL

Anticancer Activity: A Promising Avenue for α-Bisabolol

α-Bisabolol has been reported to have IC50 values ranging from 2.5 to 45 µM against different glioma cell lines.[6] Further research is required to elucidate the anticancer potential of this compound and to establish a comparative efficacy profile against other chamomile-derived sesquiterpenes.

Compound Cell Line IC50 Value
α-Bisabolol Human Glioma Cells2.5 - 45 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

NF-κB Reporter Assay

This assay is designed to quantify the activation of the NF-κB transcription factor in response to stimuli.

NF_kB_Assay cluster_workflow NF-κB Luciferase Reporter Assay Workflow A Seed cells with NF-κB luciferase reporter B Treat cells with stimulant (e.g., TNF-α) and test compound A->B C Incubate for specific duration B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F

NF-κB Luciferase Reporter Assay Workflow

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Seed the transfected cells into 96-well plates at an appropriate density.

  • Treatment: After cell adherence, treat the cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of various concentrations of the test compounds (this compound, chamazulene, etc.).

  • Incubation: Incubate the plates for a predetermined period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent containing luciferin to the cell lysates and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the stimulated control.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay cluster_workflow DPPH Radical Scavenging Assay Workflow A Prepare serial dilutions of test compounds B Add DPPH solution to each dilution A->B C Incubate in the dark at room temp B->C D Measure absorbance at ~517 nm C->D E Calculate percentage inhibition D->E

DPPH Radical Scavenging Assay Workflow

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: Add the DPPH solution to each dilution of the test compounds and the positive control in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

MTT_Assay cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for a defined period B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

MTT Cell Viability Assay Workflow

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at approximately 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Signaling Pathways

The anti-inflammatory effects of this compound and other chamomile constituents are mediated through complex signaling cascades. The inhibition of the NF-κB pathway by this compound is a key mechanism.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., ICAM-1) Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound

This guide provides a snapshot of the current understanding of the comparative bioactivities of this compound and other chamomile sesquiterpenes. Further research, particularly direct comparative studies on antioxidant and anticancer activities with standardized methodologies, is warranted to fully elucidate the therapeutic potential of these natural compounds.

References

Validating the NF-κB Inhibitory Effect of Matricin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NF-κB inhibitory effects of Matricin against well-established inhibitors, Parthenolide and BAY 11-7082. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent targeting the NF-κB signaling pathway.

Comparative Analysis of NF-κB Inhibitory Activity

The following table summarizes the quantitative data on the NF-κB inhibitory effects of this compound, Parthenolide, and BAY 11-7082. It is important to note that the data for this compound is based on the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression, a downstream target of NF-κB, while the data for Parthenolide and BAY 11-7082 are derived from direct NF-κB activity assays, such as reporter gene assays.

Compound Assay Type Cell Line Stimulus Key Findings IC₅₀
This compound ICAM-1 Protein ExpressionHMEC-1TNF-α (10 ng/mL)Concentration-dependent inhibition (10-75 µM)Not Reported
ICAM-1 Protein ExpressionHMEC-1LPS (1 µg/mL)20.4 ± 1.8% of control at 75 µMNot Reported
ICAM-1 Gene Expression (qRT-PCR)HMEC-1TNF-α32.3 ± 6.2% of control at 100 µMNot Reported
Parthenolide NF-κB Reporter AssayHCT116 (p53+/+)Constitutive-17.6 ± 1.8 µM
NF-κB Reporter AssayHCT116 (p53-/-)Constitutive-41.6 ± 1.2 µM
NF-κB Reporter AssayU87.MGConstitutive-46.0 ± 3.8 µM
NF-κB Reporter AssayMDA-MB-231-BCRPConstitutive-8.5 ± 1.3 µM
Cytotoxicity AssayMultiple Myeloma Cell Lines--1 - 3 µM
BAY 11-7082 IκBα Phosphorylation InhibitionTumor cellsTNF-α-10 µM[1]
Adhesion Molecule Expression (ICAM-1, VCAM-1, E-selectin)Human endothelial cellsTNF-α-5-10 µM[2]
NF-κB Luciferase Reporter AssayHEK293, HeLa, JurkatTNF-α-5 - 10 µM[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

NF-κB Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

Principle: A reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene. The resulting signal (luminescence or colorimetric change) is proportional to NF-κB activity.

Protocol Outline:

  • Cell Culture and Transfection:

    • HEK293 or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Parthenolide, BAY 11-7082).

    • Cells are pre-incubated with the compound for 1-2 hours.

    • NF-κB activation is induced by adding a stimulus, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS).

  • Luciferase Assay:

    • After a suitable incubation period (typically 6-24 hours), the cells are lysed.

    • Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The inhibitory effect of the compound is calculated as a percentage of the stimulated control, and the IC₅₀ value is determined.

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be detected and quantified using immunofluorescence microscopy.

Protocol Outline:

  • Cell Culture and Treatment:

    • Cells (e.g., HMEC-1) are grown on coverslips in a multi-well plate.

    • Cells are pre-treated with the test compound or a known inhibitor for a specified time.

    • NF-κB activation is induced by adding a stimulus (e.g., TNF-α or LPS).

  • Immunofluorescence Staining:

    • At the desired time point, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).

    • Cells are incubated with a primary antibody specific for the NF-κB p65 subunit.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The nucleus is counterstained with a DNA-binding dye such as DAPI.

  • Microscopy and Image Analysis:

    • Coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

    • The nuclear and cytoplasmic fluorescence intensity of p65 is quantified using image analysis software.

  • Data Analysis:

    • The ratio of nuclear to cytoplasmic fluorescence is calculated for each cell.

    • The percentage of cells showing nuclear translocation of p65 is determined. The inhibitory effect of the compound is assessed by comparing the treated groups to the stimulated control.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α / LPS Receptor TNFR / TLR4 IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA κB Sites NFkB_n->DNA Binds Gene_Expression Gene Expression (e.g., ICAM-1) DNA->Gene_Expression Initiates Transcription Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY117082 BAY 11-7082 BAY117082->IkB Inhibits Phosphorylation This compound This compound This compound->Gene_Expression Inhibits

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add this compound or controls Stimulation Induce NF-κB with TNF-α/LPS Compound_Addition->Stimulation Incubation Incubate for defined period Stimulation->Incubation Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Incubation->Reporter_Assay Translocation_Assay Nuclear Translocation Assay (Immunofluorescence) Incubation->Translocation_Assay Data_Acquisition Measure luminescence or capture images Reporter_Assay->Data_Acquisition Translocation_Assay->Data_Acquisition Quantification Quantify signal and normalize data Data_Acquisition->Quantification IC50_Determination Calculate IC₅₀ values Quantification->IC50_Determination

References

A Comparative Guide to Matricin Analytical Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of commercially available Matricin analytical standards is crucial for ensuring the accuracy and reliability of research and development in the pharmaceutical and natural products industries. This guide provides a detailed overview of this compound reference materials, including a comparison of available products, experimental protocols for their use, and insights into their quality attributes.

This compound, a sesquiterpene lactone found in German chamomile (Matricaria recutita), is a key bioactive compound of interest for its anti-inflammatory properties. As a precursor to chamazulene, another potent anti-inflammatory agent, the accurate quantification of this compound is essential for the standardization of chamomile extracts and the development of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized this compound for their analytical and research needs.

Comparison of this compound Analytical Standards

A review of commercially available this compound analytical standards indicates several key suppliers in the market, including Sigma-Aldrich, BioCrick, and Benchchem. While obtaining direct head-to-head comparative studies between these suppliers' products is challenging, a summary of their stated specifications provides a baseline for comparison. It is imperative for users to obtain the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.

FeatureSigma-AldrichBioCrickBenchchem
Product Name This compound analytical standardThis compoundThis compound
CAS Number 29041-35-829041-35-829041-35-8
Stated Purity ≥95.0% (HPLC)[1]High Purity (Confirmed by NMR)[2]Information not readily available
Format NeatSolidSolid
Storage 2-8°C[1]Cool and dry conditionInformation not readily available
Quality Documentation Certificate of Analysis available for specific lots[1]Confirmation by NMR stated[2]Certificate of Analysis mentioned as available[3]
ISO 17034 Accreditation Information on accreditation for this specific product is not readily available. However, Sigma-Aldrich (as part of Merck) does produce Certified Reference Materials under ISO 17034.Information not readily available.Information not readily available.

Note: The information in this table is based on publicly available data from the suppliers' websites and may not be exhaustive. Researchers should always consult the specific product documentation for the most current and complete information.

The Importance of Certified Reference Materials (CRMs)

For applications requiring the highest level of accuracy and traceability, the use of a Certified Reference Material (CRM) is recommended. CRMs are produced by manufacturers accredited to ISO 17034, which ensures that the certified value of the material is metrologically traceable with a stated uncertainty. While the this compound products from the listed suppliers are sold as "analytical standards" or "reference materials," their status as CRMs under ISO 17034 is not explicitly stated for this specific compound. Users in regulated environments should verify the certification status with the supplier.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound analytical standards. These protocols are based on established analytical techniques for natural products and should be adapted and validated by the end-user for their specific application.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for the quantitative analysis of this compound in various samples, such as plant extracts or formulated products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for improved peak shape).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Solid Samples (e.g., plant material): Accurately weigh the powdered sample and extract it with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or soxhlet extraction. Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples: Dilute the liquid sample with an appropriate solvent to bring the this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used for complex samples. A common mobile phase consists of:

    • Solvent A: Water (with or without 0.1% formic acid).

    • Solvent B: Acetonitrile (with or without 0.1% formic acid).

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 100-30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 255 nm).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of a this compound analytical standard.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound standard in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD)) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

2. NMR Experiments:

  • ¹H NMR: Provides information about the proton environment in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.

3. Data Analysis:

  • Compare the obtained NMR spectra with published data for this compound to confirm the identity and purity of the standard. Key chemical shifts and coupling constants should be consistent with the known structure.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and the biological significance of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prep Prepare this compound Standard Solutions HPLC HPLC-UV Analysis Standard Prep->HPLC NMR NMR Analysis Standard Prep->NMR Sample Prep Prepare Sample (Extraction/Dilution) Sample Prep->HPLC Calibration Generate Calibration Curve HPLC->Calibration Structure Structural Confirmation NMR->Structure Quantification Quantify this compound in Sample Calibration->Quantification matricin_pathway This compound This compound Chamazulene Chamazulene This compound->Chamazulene (Heat/Acid) COX2 COX-2 Enzyme Chamazulene->COX2 inhibits Prostaglandins Pro-inflammatory Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation promotes COX2->Prostaglandins produces

References

Comparative Analysis of Matricin Content in Different Chamomile Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variation in key bioactive compounds across different plant varieties is crucial for targeted cultivation and extraction. This guide provides a comparative analysis of the Matricin content in various chamomile (Matricaria recutita L.) varieties. As this compound is a thermolabile proazulene that readily converts to the more stable chamazulene upon distillation, the chamazulene content in the essential oil serves as a reliable proxy for the this compound potential of a given chamomile variety.[1][2][3][4][5]

This guide synthesizes available data to facilitate the selection of chamomile varieties with high this compound-producing capabilities for research and development purposes.

Quantitative Comparison of Chamazulene Content

The following table summarizes the chamazulene content found in the essential oils of different chamomile varieties, as reported in various scientific studies. It is important to note that the chamazulene content can be influenced by genetic factors, environmental conditions, and harvesting time.[6][7][8]

Chamomile Variety/GenotypeChamazulene Content (%)Reference
Wild Genotype (Noor-Abad, Iran)55.61[7]
Domestic Genotype (Karaj, Iran)6.16[7][9]
'Bona' (under heat stress with 10 mg·L⁻¹ SA)6.66[8]
'Bodegold'Not specified, but studied[8]
'Bushehr'Not specified, but studied[8]
'Goral'Not specified, but studied
'Germania'Not specified, but studied[10]
Bulgarian Commercial Variety 112.3 ± 0.3[6]
Bulgarian Commercial Variety 25.9 ± 0.1[6]

Experimental Protocols

A standardized methodology is essential for the accurate comparison of chamazulene, and by extension this compound, content across different chamomile varieties. The following is a typical experimental protocol for the extraction and quantification of chamazulene from chamomile flowers.

Plant Material

Fresh or dried flower heads of different chamomile varieties are used. For comparative studies, it is crucial that the plant material is harvested at the same developmental stage and processed under identical conditions.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is the standard method for extracting essential oils from chamomile and converting this compound into chamazulene.[1][2]

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • A known weight of dried chamomile flowers (e.g., 100 g) is placed in a round-bottom flask.

    • A sufficient volume of distilled water is added to immerse the plant material completely.

    • The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.

    • The essential oil, which is immiscible with water, is collected in a graduated tube. The process is continued for a specified duration (e.g., 3 hours) to ensure complete extraction.

    • The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

Quantification of Chamazulene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for identifying and quantifying the components of essential oils, including chamazulene.[6][7]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Hold: Maintain at 240 °C for 10 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Identification and Quantification:

    • The identification of chamazulene is achieved by comparing its retention time and mass spectrum with those of a reference standard and by matching the mass spectrum with libraries such as NIST and Wiley.

    • Quantification is performed by calculating the peak area percentage of chamazulene relative to the total peak area of all identified components in the chromatogram (area normalization method). For more precise quantification, an internal or external standard method can be employed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of this compound (via chamazulene) content in different chamomile varieties.

Experimental_Workflow cluster_0 Plant Material cluster_1 Extraction cluster_2 Analysis cluster_3 Results Variety_A Chamomile Variety A Hydrodistillation Hydrodistillation (this compound -> Chamazulene) Variety_A->Hydrodistillation Variety_B Chamomile Variety B Variety_B->Hydrodistillation Variety_C Chamomile Variety C Variety_C->Hydrodistillation GC_MS GC-MS Analysis Hydrodistillation->GC_MS Essential Oil Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Comparison Comparative Analysis of Chamazulene Content Data_Processing->Comparison

Caption: Experimental workflow for comparative analysis.

This compound's Anti-inflammatory Signaling Pathways

This compound itself, along with other sesquiterpene lactones, is recognized for its anti-inflammatory properties.[11][12][13] Research suggests that the anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][14][15][16]

  • NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. This compound has been shown to inhibit the transcriptional activity of NF-κB.[11] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules.

  • MAPK Pathway: The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in regulating the production of inflammatory mediators.[17][18][19] While direct studies on this compound's effect on all MAPK pathways are limited, the broader class of sesquiterpene lactones is known to interfere with these cascades, thereby suppressing the inflammatory response.[14][15]

The following diagram illustrates the inhibitory effect of sesquiterpene lactones, including this compound, on these key inflammatory signaling pathways.

Signaling_Pathways cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Response Stimuli e.g., LPS, TNF-α MAPK MAPK Pathway Stimuli->MAPK NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_Pathway->NFkB Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines, etc.) AP1->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK Inhibition This compound->NFkB_Pathway Inhibition

Caption: this compound's inhibitory action on inflammatory pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Matricin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Matricin, a sesquiterpene lactone found in chamomile, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established laboratory safety protocols.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is crucial to adhere to fundamental safety measures to minimize exposure and mitigate risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

  • Ventilation: Conduct all work involving this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any aerosols or fine particles.

  • Spill Management: In the event of a spill, immediately isolate the area and follow your institution's established protocols for chemical spill cleanup.

This compound Disposal Protocol: A Step-by-Step Approach

The disposal of this compound and any contaminated materials should be performed in strict accordance with institutional and local hazardous waste regulations.

  • Waste Identification and Segregation:

    • Properly identify and segregate all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any contaminated labware such as pipette tips, vials, and gloves.

    • Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. The label should prominently feature the words "Hazardous Waste" and "this compound."

  • Container Management:

    • Ensure the waste container is compatible with this compound and any solvents used.

    • Keep the container securely sealed when not in immediate use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal Pathway Determination:

    • Consult your institution's Environmental Health and Safety (EHS) department to determine the approved disposal pathway for this compound waste. Disposal regulations can vary significantly by location.

    • Never dispose of this compound down the drain or in the regular trash. This practice can lead to environmental contamination of water systems.[1][2]

  • Arranging for Professional Disposal:

    • All chemical waste, including this compound, must be disposed of through a licensed hazardous waste management company. Your EHS department will coordinate the pickup and disposal of the waste.

    • Ensure all required waste manifests and documentation are completed accurately, as per institutional and regulatory requirements.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅[3][4]
Molar Mass 306.4 g/mol [3][5]
Appearance Colorless compound[4][5]
Solubility Data not widely available for pure this compound; related compounds in chamomile oil are soluble in alcohol and oils, and insoluble in water.[1]
Stability Relatively stable in neutral media; decomposition can occur in acidic solutions at elevated temperatures (50-60°C).[5]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The provided disposal procedure is based on established best practices for chemical laboratory waste management. The fundamental principle is that disposal should not be undertaken without a clear plan that adheres to all applicable regulations.[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Matricin_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Disposal & Compliance A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Identify this compound Waste (Pure compound, solutions, contaminated labware) B->C Generate Waste D Use a Labeled, Leak-Proof Hazardous Waste Container C->D Collect in E Store Container in a Secure Secondary Containment Area D->E Store in F Consult Institutional EHS for Approved Disposal Pathway E->F Prepare for Disposal G Arrange for Pickup by a Licensed Hazardous Waste Vendor F->G Coordinate with H Complete All Necessary Waste Manifest Documentation G->H Ensure

This compound Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.